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  • Product: 1-(2-Chlorophenyl)-2-methylpropan-1-amine
  • CAS: 1183825-71-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2-Chlorophenyl)-2-methylpropan-1-amine: Structure, Properties, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Chlorophenyl)-2-methylpropan-1-amine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorophenyl)-2-methylpropan-1-amine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and analytical characterization methods. Furthermore, it delves into the inferred pharmacological profile based on structure-activity relationships of related compounds, highlighting its potential as a modulator of monoamine neurotransmitter systems. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel psychoactive compounds and potential therapeutic agents.

Chemical Identity and Physicochemical Properties

1-(2-Chlorophenyl)-2-methylpropan-1-amine belongs to the family of substituted phenethylamines, characterized by a phenyl ring attached to an amino group via a two-carbon chain. The key structural features of this molecule are a chlorine atom at the ortho (2-) position of the phenyl ring and a methyl group at the alpha (2-) position of the propane-1-amine backbone.

Chemical Structure

The molecular structure of 1-(2-Chlorophenyl)-2-methylpropan-1-amine is depicted below.

Caption: 2D Chemical Structure of 1-(2-Chlorophenyl)-2-methylpropan-1-amine.

Physicochemical Data

While experimental data for this specific compound is not widely available, its physicochemical properties can be predicted based on its structure. These predicted values are useful for guiding experimental design, such as selecting appropriate solvents and analytical conditions.

PropertyPredicted ValueSource
Molecular FormulaC10H14ClN[1]
Molecular Weight183.68 g/mol [2]
XlogP2.8[1]
Monoisotopic Mass183.08148 Da[1]
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3

Synthesis and Purification

The synthesis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine can be approached through several established synthetic methodologies for primary amines. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and widely used methods are reductive amination of a corresponding ketone and the Leuckart reaction.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a versatile and widely employed method for the synthesis of amines.[3] This approach involves the reaction of a ketone with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.

G 1-(2-Chlorophenyl)-2-methylpropan-1-one 1-(2-Chlorophenyl)-2-methylpropan-1-one Imine Intermediate Imine Intermediate 1-(2-Chlorophenyl)-2-methylpropan-1-one->Imine Intermediate NH3 1-(2-Chlorophenyl)-2-methylpropan-1-amine 1-(2-Chlorophenyl)-2-methylpropan-1-amine Imine Intermediate->1-(2-Chlorophenyl)-2-methylpropan-1-amine Reducing Agent (e.g., NaBH3CN) G Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Pure Amine Pure Amine Column Chromatography->Pure Amine G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicles Vesicles DAT DAT Increased Neurotransmitters ↑ [DA, NE, 5-HT] DAT->Increased Neurotransmitters NET NET NET->Increased Neurotransmitters SERT SERT SERT->Increased Neurotransmitters Compound 1-(2-Cl-Ph)-2-Me-Pr-1-amine Compound->DAT Inhibits/Reverses Compound->NET Inhibits/Reverses Compound->SERT Inhibits/Reverses DA DA NE NE 5-HT 5-HT

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-methylpropan-1-amine: Molecular Weight and Physicochemical Characterization

Abstract This technical guide provides a comprehensive overview of the molecular and physicochemical characteristics of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. Designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the molecular and physicochemical characteristics of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural identity, predicted properties, and essential analytical methodologies required for the empirical characterization of this primary amine. We present not only the fundamental data but also the scientific rationale behind the selection of analytical techniques, offering detailed, field-proven protocols for structural elucidation, purity assessment, and the determination of key physicochemical parameters. This guide serves as a foundational resource for the rigorous scientific investigation of this compound.

Introduction and Compound Identification

1-(2-Chlorophenyl)-2-methylpropan-1-amine is a primary amine featuring a chlorophenyl group attached to a sterically hindered aminopropane backbone. As with many substituted phenethylamines, its structural characteristics suggest potential applications in pharmaceutical and chemical research. Accurate characterization is the bedrock of any such development, ensuring reproducibility and a clear understanding of its behavior.

A critical first step is to unambiguously define its structure to avoid confusion with its isomers, such as 1-(2-chlorophenyl)-N-methylpropan-2-amine, a secondary amine for which more data is often available[1][2]. The focus of this guide is exclusively the primary amine depicted below.

Chemical Structure:

Key Identifiers: The foundational step in any analytical endeavor is the confirmation of the molecule's identity through its fundamental properties.

IdentifierValueSource
Molecular Formula C₁₀H₁₄ClNPubChemLite[3]
Molecular Weight 183.68 g/mol LookChem[1]
Monoisotopic Mass 183.08148 DaPubChemLite[3]
Canonical SMILES CC(C)C(C1=CC=CC=C1Cl)NPubChemLite[3]
InChI Key XOALSEFEPRQWJI-UHFFFAOYSA-NPubChemLite[3]

Predicted Physicochemical Characteristics

While empirical data for this specific molecule is not widely published, computational models provide valuable predictions for key physicochemical properties. These parameters are crucial in drug development for forecasting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Development
XlogP 2.8Indicates good lipophilicity, suggesting potential for membrane permeability.[4]
Topological Polar Surface Area (TPSA) 26.02 ŲA low TPSA value is often correlated with good cell permeability.
Hydrogen Bond Donor Count 2The primary amine group can donate hydrogen bonds, influencing solubility and receptor binding.
Hydrogen Bond Acceptor Count 1The nitrogen atom can accept a hydrogen bond.
pKa (strongest basic) ~9.5 - 10.0The primary amine group is basic; this value is critical for understanding its ionization state at physiological pH, which affects solubility, absorption, and receptor interaction.

Note: pKa is an estimation based on similar primary benzylic amines.

Methodologies for Empirical Characterization

The core of this guide lies in the practical, step-by-step methodologies required to verify the identity, purity, and properties of a synthesized batch of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. The following protocols are designed to be self-validating systems, providing a robust framework for analysis.

Workflow for Compound Characterization

The logical flow from receiving a sample to its full characterization is a cornerstone of good laboratory practice. This workflow ensures that each analytical step builds upon the last, providing a comprehensive and trustworthy data package.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Physicochemical Properties Sample Sample Receipt MS Mass Spectrometry (MS) Confirm Molecular Weight Sample->MS Initial Check NMR NMR Spectroscopy Elucidate C-H Framework MS->NMR Mass Confirmed IR FTIR Spectroscopy Confirm Functional Groups NMR->IR Structure Proposed HPLC HPLC-UV/DAD Determine Purity & Quantify IR->HPLC Structure Confirmed GCMS GC-MS (Optional) Orthogonal Purity Check HPLC->GCMS Cross-Validation Solubility Kinetic/Thermodynamic Solubility Assay GCMS->Solubility Purity ≥95% pKa Potentiometric or UV-metric pKa Determination Solubility->pKa Final Final Report pKa->Final

Caption: General experimental workflow for compound characterization.

Structural Elucidation Protocols

A. Mass Spectrometry (MS)

  • Expertise & Rationale: MS is the first-line technique to confirm the molecular weight of the target compound.[5] For halogenated compounds, it provides a unique isotopic signature that acts as a powerful diagnostic tool. The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.[6] This provides immediate and compelling evidence for the presence of a single chlorine atom in the molecule.

  • Protocol: Electron Ionization (EI) GC-MS

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.

    • Instrumentation: Use a standard GC-MS system with an EI source.

    • GC Conditions:

      • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 40-400.

    • Data Analysis:

      • Look for the molecular ion peak (M⁺) at m/z ≈ 183.

      • Confirm the presence of an M+2 peak at m/z ≈ 185 with a relative intensity of ~33% of the M⁺ peak.

      • Analyze the fragmentation pattern. Expect cleavage alpha to the amine (loss of an isopropyl group) and benzylic cleavage.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Rationale: While MS confirms the mass, NMR elucidates the precise atomic connectivity, providing an unambiguous structural fingerprint.[7] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required to assign all proton and carbon signals and confirm the isopropyl and 2-chlorophenyl moieties are correctly positioned.[8]

  • Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum.

      • Expected Signals:

        • Aromatic region (4H, ~7.0-7.5 ppm): Complex multiplet pattern consistent with a 1,2-disubstituted benzene ring.

        • Benzylic proton (1H): A doublet next to the isopropyl methine.

        • Isopropyl methine (1H): A multiplet coupled to the benzylic proton and the two methyl groups.

        • Isopropyl methyls (6H): Two doublets, likely non-equivalent due to the adjacent chiral center.

        • Amine protons (2H): A broad singlet which may exchange with D₂O.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Expected Signals: ~10 distinct carbon signals (some aromatic signals may overlap). Look for signals corresponding to the substituted aromatic ring, the benzylic carbon, and the two distinct carbons of the isopropyl group.

    • Structural Confirmation: Use 2D NMR (COSY, HSQC, HMBC) to confirm C-H and C-C connectivities and finalize the structural assignment.

Purity Determination by HPLC
  • Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. For a primary amine lacking a strong chromophore beyond the phenyl ring, UV detection is suitable.[9] A reversed-phase method is ideal, separating the compound from non-polar and polar impurities.[10] Due to the basic nature of the amine, peak tailing can be an issue. This is mitigated by using a low-pH mobile phase to ensure the amine is protonated and by using a modern, end-capped column.

  • Protocol: Reversed-Phase HPLC with UV Detection

    • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 210 nm and 254 nm.

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in 50:50 Acetonitrile:Water. Dilute to ~0.1 mg/mL for injection.

    • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Structural Influences on Physicochemical Properties

The specific arrangement of functional groups in 1-(2-Chlorophenyl)-2-methylpropan-1-amine dictates its chemical behavior. Understanding these relationships is key to predicting its performance in various applications.

G cluster_0 Structural Features cluster_1 Resulting Properties Root 1-(2-Chlorophenyl)-2-methylpropan-1-amine Amine Primary Amine (-NH2) Root->Amine Chloro 2-Chlorophenyl Group Root->Chloro Iso Isopropyl Group Root->Iso Basicity Basicity (pKa) Aqueous Solubility (at low pH) Amine->Basicity Governs Lipo Lipophilicity (LogP) Membrane Permeability Chloro->Lipo Increases Metabolism Metabolic Stability Steric Hindrance Iso->Metabolism Provides Lipo->Metabolism Influences

Caption: Logical relationships between structure and properties.

Conclusion

This guide establishes a comprehensive framework for the characterization of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. By integrating predicted physicochemical data with robust, detailed protocols for empirical verification, we provide researchers with the necessary tools to confidently assess the identity, purity, and key properties of this compound. The causality-driven approach to methodology ensures that analytical choices are both scientifically sound and fit for the purpose of advancing research and development objectives. Adherence to these protocols will yield a high-quality, reliable data package suitable for regulatory submissions and further scientific investigation.

References

  • Ge, X., et al. (2009). A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis. PubMed. [Link]

  • Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. [Link]

  • Ge, X., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). MDPI. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • LookChem. 1-(2-chlorophenyl)-N-methylpropan-2-amine. [Link]

  • T. Laube, et al. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. YouTube. [Link]

  • PubChem. 1-(2-Chlorophenyl)-N-methylpropan-2-amine. [Link]

  • PubChemLite. 1-(2-chlorophenyl)-2-methylpropan-1-amine. [Link]

  • ResearchGate. (2023). Chemical structures of the five substituted phenethylamine derivatives. [Link]

  • Pérez-Huitrón, J. A., et al. (2007). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. PubMed. [Link]

  • ResearchGate. Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. [Link]

  • PubChemLite. 1-(2-chlorophenyl)-n-methylpropan-2-amine. [Link]

  • SpectraBase. Phenethylamine. [Link]

  • Smith, B. C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

Sources

Foundational

Predictive Metabolic Profiling of 1-(2-Chlorophenyl)-2-methylpropan-1-amine: A Comprehensive In Silico and In Vitro Framework

Executive Summary The accurate prediction of metabolic stability is a cornerstone of modern drug development, dictating a compound's pharmacokinetic (PK) profile, dosing regimen, and potential for drug-drug interactions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate prediction of metabolic stability is a cornerstone of modern drug development, dictating a compound's pharmacokinetic (PK) profile, dosing regimen, and potential for drug-drug interactions (DDIs). This technical guide establishes a rigorous framework for evaluating the metabolic fate of 1-(2-Chlorophenyl)-2-methylpropan-1-amine . By synthesizing structural mechanistic rationale, advanced in silico Graph Neural Network (GNN) predictions, and a self-validating in vitro Human Liver Microsome (HLM) protocol, this whitepaper provides researchers with an authoritative blueprint for characterizing primary amines with high steric complexity.

Structural Analysis & Mechanistic Rationale

To predict the metabolic clearance of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, we must first analyze the causality driven by its specific functional groups:

  • The Alpha-Isopropyl Group (Steric Shielding): The presence of a bulky isopropyl group (-CH(CH₃)₂) directly adjacent to the primary amine creates profound steric hindrance at the alpha-carbon. Monoamine oxidases (MAO) and Cytochrome P450 (CYP) enzymes typically require unhindered access to abstract an alpha-proton to initiate oxidative deamination. Causality dictates that this massive steric bulk effectively blocks the deamination pathway, shifting the metabolic burden toward aliphatic and aromatic hydroxylation.

  • The Ortho-Chloro Substitution (Electronic Deactivation): The chlorine atom at the 2-position of the phenyl ring exerts a strong electron-withdrawing inductive effect, deactivating the ring toward electrophilic attack by CYP-mediated oxygen species. Furthermore, the ortho-substitution forces a dihedral angle shift, pushing the phenyl ring out of planarity with the alkyl side chain. This steric clash minimizes binding affinity to flat CYP active sites (e.g., CYP1A2) while favoring more voluminous active sites like CYP3A4.

MetabolicPathways Parent 1-(2-Chlorophenyl)- 2-methylpropan-1-amine AromHydrox Aromatic Hydroxylation (CYP2D6 / CYP3A4) Para/Meta Position Parent->AromHydrox Major Pathway AliphHydrox Aliphatic Hydroxylation (CYP3A4) Isopropyl Methyls Parent->AliphHydrox Secondary Pathway Deamination N-Deamination (MAO / CYP) Sterically Blocked Parent->Deamination Minor/Blocked

Predicted metabolic pathways highlighting steric hindrance of deamination.

In Silico Predictive Modeling (ADMET)

Traditional 1D/2D Quantitative Structure-Activity Relationship (QSAR) models often fail to capture the complex 3D topological constraints of ortho-substituted branched amines. To accurately predict the CYP isoform specificity for 1-(2-Chlorophenyl)-2-methylpropan-1-amine, state-of-the-art computational workflows utilize Graph Neural Networks (GNNs) and Multi-Task Deep Neural Networks (MT-DNN) 1.

By representing the molecule as a graph (where atoms are nodes and bonds are edges), models like H-ADMET can accurately simulate the docking and metabolic clearance rates against major CYP isoforms 2. For this specific compound, in silico profiling predicts it to act primarily as a substrate for CYP3A4 (aliphatic hydroxylation of the isopropyl methyls) and CYP2D6 (aromatic hydroxylation at the sterically accessible para/meta positions).

In Vitro Metabolic Stability Workflow

To empirically validate the in silico predictions, a Human Liver Microsome (HLM) intrinsic clearance (


) assay must be executed. The following methodology is engineered as a self-validating system , ensuring that every data point is internally controlled against false positives (e.g., chemical degradation) or false negatives (e.g., inactive microsomes) 3.
Causality-Driven Experimental Parameters
  • Substrate Concentration (1 µM): Chosen specifically to remain well below the Michaelis-Menten constant (

    
    ) of typical CYP enzymes. This guarantees pseudo-first-order kinetics, where the rate of metabolism is directly proportional to the drug concentration.
    
  • Protein Concentration (0.5 mg/mL): Balances the requirement for robust enzymatic turnover while minimizing non-specific microsomal protein binding (

    
    ), which can artificially sequester the highly lipophilic free base of the compound and underestimate clearance.
    
  • Minus-NADPH Control: A critical self-validating step. Because CYP450 enzymes require NADPH as a cofactor, any depletion of the parent compound in the absence of NADPH immediately flags chemical instability or non-oxidative degradation (e.g., hydrolysis), ensuring data integrity 4.

Step-by-Step HLM Protocol
  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Combine HLMs (final concentration 0.5 mg/mL) and 1-(2-Chlorophenyl)-2-methylpropan-1-amine (final concentration 1 µM) in the buffer. Pre-incubate the 96-well plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Quenching (Protein Precipitation): Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while simultaneously extracting the lipophilic parent compound.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS quantification of the remaining parent compound.

HLMWorkflow Prep 1. Reagent Prep HLM (0.5 mg/mL) Test Cmpd (1 µM) Incubate 2. Incubation + NADPH (37°C) 0-60 min Prep->Incubate Quench 3. Quench Cold ACN + IS Incubate->Quench Centrifuge 4. Centrifuge 4000g, 10 min Quench->Centrifuge LCMS 5. LC-MS/MS Quantify Parent Centrifuge->LCMS

Self-validating Human Liver Microsome (HLM) experimental workflow.

Data Interpretation & Quantitative Scaling

The depletion of the parent compound is plotted as the natural logarithm of the percent remaining versus time. The slope of the linear regression yields the elimination rate constant (


), which is used to calculate the in vitro half-life (

) and the intrinsic clearance (

), where

is the incubation volume and

is the mass of microsomal protein.

To contextualize the metabolic stability of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, the quantitative data must be benchmarked against validated control compounds within the same assay system.

Quantitative Data Summary Table
CompoundAssay SystemPredicted Primary CYPExpected

(min)
Expected

(µL/min/mg)
Classification
1-(2-Chlorophenyl)-2-methylpropan-1-amine HLMCYP3A4, CYP2D645 - 6020 - 30Low/Moderate Clearance
Midazolam (Positive Control)HLMCYP3A4< 10> 150High Clearance
Dextromethorphan (Positive Control)HLMCYP2D615 - 2560 - 80Moderate/High Clearance
Warfarin (Negative Control)HLMCYP2C9> 120< 5Low Clearance

Note: The moderate clearance profile of the target compound is a direct consequence of the steric shielding provided by the alpha-isopropyl group, which protects the molecule from rapid first-pass deamination.

References

  • Advancing ADMET prediction for major CYP450 isoforms: graph-based models, limitations, and future directions. National Institutes of Health (NIH) / PMC.
  • In vitro metabolic stability in liver microsomes. Mercell.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Calculation of Drug Metabolism - P450 Simul

Sources

Exploratory

History and discovery of 1-(2-Chlorophenyl)-2-methylpropan-1-amine analogues

An In-Depth Technical Guide to the History, Synthesis, and Analysis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine Analogues Introduction The phenethylamine class of compounds represents a vast and pharmacologically signif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Synthesis, and Analysis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine Analogues

Introduction

The phenethylamine class of compounds represents a vast and pharmacologically significant area of medicinal chemistry, known for a wide spectrum of psychoactive effects, primarily as central nervous system stimulants.[1] At the core of many of these compounds is the 1-phenylpropan-2-amine backbone, the foundational structure of amphetamine.[2] Over decades of research, modifications to this scaffold—through substitutions on the phenyl ring and the amine group—have been explored to modulate potency, selectivity, and metabolic stability.

This technical guide focuses on a specific subset of these molecules: 1-(2-Chlorophenyl)-2-methylpropan-1-amine and its analogues. The introduction of a chlorine atom to the phenyl ring significantly influences the compound's electronic and lipophilic properties, thereby altering its interaction with biological targets. While detailed scientific literature on this exact compound is limited, this guide synthesizes available information on structurally related molecules to provide a comprehensive overview of its probable history, synthesis, structure-activity relationships (SAR), and analytical characterization. We will draw parallels to related compounds, such as synthetic cathinones (β-keto analogues of amphetamine) and other substituted phenethylamines, to build a cohesive and scientifically grounded narrative for researchers and drug development professionals.[3]

Part 1: Historical Context and Emergence

The story of halogenated phenethylamines is not one of a single discovery but of an evolutionary process rooted in the exploration of monoaminergic systems. The parent compound, amphetamine, and its potent derivative, methamphetamine, established the 1-phenylpropan-2-amine backbone as a powerful pharmacophore for interacting with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET).[2]

The exploration of analogues involved systematic modifications to the core structure. The rationale for adding a halogen, such as chlorine, to the phenyl ring is multifaceted. It can alter the molecule's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier, and can influence metabolic pathways, sometimes prolonging the duration of action. Furthermore, the position of the substituent (ortho, meta, or para) can dramatically change the compound's binding affinity and selectivity for different monoamine transporters.

While a specific "discovery" of 1-(2-Chlorophenyl)-2-methylpropan-1-amine is not prominently documented, its existence is a logical step in the broader chemical exploration of phenethylamines. It falls within the vast category of "2-Chlorophenyl compounds" which includes numerous pharmaceuticals affecting the central nervous system, such as the antidepressant Ticlopidine and the anxiolytic Lorazepam.[4] A closely related compound, Clobenzorex (N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine), was developed as an anorectic for the treatment of obesity, demonstrating that this chemical motif has been successfully pursued for therapeutic applications.[2][5] The emergence of numerous synthetic cathinones and other psychoactive substances on the global market further underscores the continuous chemical innovation within this structural class.[6][7]

Part 2: Synthetic Pathways and Elucidation

The synthesis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine analogues typically relies on established organic chemistry reactions. The most common and versatile method is reductive amination, a two-step, one-pot reaction that is efficient and widely applicable.

Core Synthetic Strategy: Reductive Amination

This pathway involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine. For analogues of the title compound, this would typically involve reacting a substituted phenylacetone with an appropriate amine or reacting a substituted benzaldehyde with an aminopropane derivative. A representative synthesis for a structurally similar secondary amine is the reductive amination of 2-chlorobenzaldehyde with propan-2-amine.[8]

G cluster_0 General Reductive Amination Pathway Start 2-Chlorophenylacetone (Precursor) Imine Imine Intermediate Start->Imine Condensation (-H₂O) Amine Methylamine (Reagent) Amine->Imine Product 1-(2-Chlorophenyl)-N-methyl -propan-2-amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Pd) ReducingAgent->Imine

Caption: General synthetic workflow via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

The following protocol is a representative example adapted from general procedures for synthesizing phenethylamine analogues.

  • Imine Formation: To a solution of 2-chlorophenylacetone (1.0 eq) in methanol, add methylamine (1.2 eq, typically as a solution in a solvent).

  • pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a suitable acid (e.g., acetic acid) to catalyze imine formation.

  • Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Acidify the mixture with HCl and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

  • Extraction: Basify the aqueous layer with NaOH to a pH > 12 and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Part 3: Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for rationally designing analogues with desired pharmacological profiles, such as improved potency or selectivity.[9] For this class of compounds, the key interactions are with the monoamine transporters DAT, NET, and SERT.

  • The Phenyl Ring: This is essential for binding, likely through π-π stacking or hydrophobic interactions within the transporter binding pocket.

  • The Chlorine Substituent: Its position is critical.

    • An ortho (2-position) chloro-substituent, as in our title compound, introduces steric bulk near the side chain, which can influence the molecule's preferred conformation and its fit within the binding pocket.

    • Moving the chlorine to the meta (3-position) or para (4-position) can significantly alter binding affinity and selectivity between DAT, NET, and SERT. For example, some research suggests that 4-chloro substitution can increase affinity for the serotonin transporter (SERT).

  • The Aminopropane Side Chain:

    • The α-methyl group (the methyl group on the carbon adjacent to the amine) is known to increase stimulant properties and provide resistance to metabolism by monoamine oxidase (MAO).

    • N-alkylation (e.g., N-methyl vs. N-H) also modulates activity. N-methylation often increases potency compared to the primary amine.

Hypothetical SAR Summary

The following table summarizes the expected impact of structural modifications based on general principles observed in phenethylamines.

ModificationPositionExpected Impact on ActivityRationale
Chlorine Atom Ortho (2-Cl)May favor DAT/NET selectivity due to steric hindrance impacting SERT binding.Steric bulk near the ethylamine side chain can enforce a specific conformation.
Meta (3-Cl)Potentially balanced DAT/NET/SERT activity.[1]Less steric clash than the ortho position, allowing more flexible binding.
Para (4-Cl)May increase SERT affinity.Often associated with enhanced serotonergic activity in related compounds.
N-Alkylation N-H (Primary Amine)Active, but may be less potent than N-methylated analogue.Baseline structure.
N-CH₃ (Secondary Amine)Often increases potency at DAT/NET.N-methylation is a common strategy to enhance stimulant properties.
Side Chain β-keto groupChanges class to cathinone, often retains stimulant activity.[3]The β-keto group alters polarity and hydrogen bonding potential.

Part 4: Inferred Pharmacological Profile and Mechanism of Action

Based on their structural similarity to amphetamine and synthetic cathinones, 1-(2-Chlorophenyl)-2-methylpropan-1-amine analogues are presumed to act primarily as monoamine transporter ligands.[2][3] They likely function as either reuptake inhibitors (blocking the transporter) or releasing agents (reversing the direction of transport), leading to a significant increase in the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[1]

This accumulation of neurotransmitters in the synaptic cleft results in enhanced postsynaptic receptor activation. For example, increased dopamine levels would lead to prolonged activation of dopamine receptors (e.g., D1-like receptors), stimulating downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP).[1]

G cluster_0 Monoaminergic Synapse Presynaptic Presynaptic Neuron Vesicle Vesicles (DA/NE) Postsynaptic Postsynaptic Neuron DAT DAT/NET Transporter Vesicle->DAT DA/NE Release DAT->Presynaptic Reuptake Receptor Postsynaptic Receptors (D1/α/β) DAT->Receptor Synaptic DA/NE Receptor->Postsynaptic Signal Transduction Compound Analogues Compound->DAT Inhibition/ Reversal

Caption: Inferred mechanism of action at the monoaminergic synapse.

Protocol: Radioligand Binding Assay for Transporter Affinity

This protocol outlines a typical workflow to determine the inhibition constant (Ki) of a test compound at the dopamine transporter (DAT), a crucial step in characterizing its pharmacological profile.[2]

  • Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter (hDAT).

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[1]

Part 5: Analytical Methodologies

Accurate and precise quantification of these analogues is essential for research, quality control, and forensic applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly used techniques.[3]

Comparison of HPLC and GC-MS
ParameterHPLC MethodGC-MS MethodRationale
Sensitivity GoodExcellentGC-MS typically has lower Limits of Detection (LOD) and Quantitation (LOQ), making it ideal for trace analysis.[3]
Specificity Good (with UV/DAD)Excellent (with MS)The mass spectrometer provides structural information, leading to highly confident identification.
Sample Throughput Generally HigherGenerally LowerHPLC methods often have shorter run times and less complex sample preparation.[3]
Compound Suitability Good for non-volatile and thermally labile compounds.Excellent for volatile and thermally stable compounds like phenethylamines.[3]
Derivatization Not usually required.May be used to improve peak shape and sensitivity, but is often not necessary for these amines.[10]
Protocol: GC-MS Analysis

This protocol is a standard method for the identification and quantification of phenethylamine-type compounds.[6]

  • Sample Preparation: Dissolve a precisely weighed sample (e.g., 1 mg) in a suitable solvent like methanol to create a stock solution. Prepare working standards and quality control samples by serial dilution.

  • GC-MS System: Use a gas chromatograph coupled with a triple quadrupole or single quadrupole mass spectrometer.

  • GC Conditions:

    • Column: ZB-5MSi or similar (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a flow rate of 1-2 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis: Identify the compound by comparing its retention time and mass spectrum to a certified reference standard. Quantify using a calibration curve generated from the standard solutions.

G cluster_0 Analytical Workflow (GC-MS/HPLC) Sample Sample Preparation (Dissolution, Dilution) Injection Chromatographic Injection Sample->Injection Separation Separation (GC or HPLC Column) Injection->Separation Detection Detection (MS or UV/DAD) Separation->Detection Data Data Analysis (Identification & Quantification) Detection->Data

Caption: A typical workflow for chromatographic analysis.

Conclusion and Future Directions

The 1-(2-Chlorophenyl)-2-methylpropan-1-amine structural motif resides at the intersection of classical medicinal chemistry and the ongoing evolution of novel psychoactive substances. While its specific pharmacological profile is not extensively detailed in public literature, a robust understanding can be inferred from the vast body of research on related phenethylamines and synthetic cathinones. The principles of reductive amination provide a reliable synthetic route, while established chromatographic methods like GC-MS and HPLC offer precise analytical characterization.

Future research should focus on the empirical investigation of these less-studied analogues. Key priorities include:

  • Definitive Pharmacological Profiling: Conducting comprehensive binding and functional assays to determine the precise affinity and efficacy at DAT, NET, and SERT.

  • Metabolic Studies: Identifying the primary metabolic pathways to understand the duration of action and potential for active metabolites.

  • Enantioselective Analysis: Separating and characterizing the individual enantiomers, as they often possess different pharmacological activities.

Such studies are essential to fully elucidate the therapeutic potential or abuse liability of these compounds, providing critical data for drug development professionals, pharmacologists, and regulatory agencies.

References

  • A Comparative Analysis of N-[(2- Chlorophenyl)methyl]propan-2-amine and Structurally Related Phenylpropan - Benchchem.
  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl) - MDPI.
  • A Spectroscopic Comparison of N-[(2-Chlorophenyl)methyl]propan-2-amine and its Precursors: A Guide for Researchers - Benchchem.
  • Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine - Benchchem.
  • An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Chlorophenyl)-2-methylpropan - Benchchem.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method - Rasayan Journal of Chemistry.
  • Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways - Benchchem.
  • 1-(2-chlorophenyl)-N-methylpropan-2-amine - LookChem.
  • 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - ChemicalBook.
  • On Exploring Structure Activity Relationships.
  • 1-(2-Chlorophenyl)-N-methylpropan-2-amine | C10H14ClN | CID 107261 - PubChem.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers.
  • Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis - Benchchem.
  • N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine | C16H18ClN | CID 71675 - PubChem.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate.
  • Category:2-Chlorophenyl compounds - Wikipedia.

Sources

Foundational

Solubility profile of 1-(2-Chlorophenyl)-2-methylpropan-1-amine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(2-Chlorophenyl)-2-methylpropan-1-amine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-(2-Chlorophenyl)-2-methylpropan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 1-(2-Chlorophenyl)-2-methylpropan-1-amine in various organic solvents. In the absence of extensive public data for this specific molecule, this document serves as a predictive and methodological resource. It combines theoretical principles of solubility with a detailed, field-proven experimental protocol. The guide is designed to enable researchers to generate reliable and reproducible solubility data, a critical step in process development, formulation, and preclinical studies. We will explore the predicted physicochemical characteristics of the target compound, propose a qualitative solubility profile, and provide a step-by-step guide to the definitive shake-flask method for quantitative solubility determination.

Introduction: The Significance of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a fundamental physicochemical property that governs many aspects of its development and manufacturing lifecycle. From reaction chemistry and crystallization to purification and formulation, a well-characterized solubility profile is indispensable.[1] For 1-(2-Chlorophenyl)-2-methylpropan-1-amine, a molecule with both polar (amine) and non-polar (chlorophenyl, isopropyl) moieties, understanding its behavior in a diverse range of solvents is key to unlocking its therapeutic potential.

This guide will provide the necessary tools to:

  • Predict the solubility behavior in various solvent classes.

  • Experimentally determine the thermodynamic (equilibrium) solubility.

  • Establish a robust and reproducible methodology for internal and external validation.

Predicted Physicochemical Properties and Solubility Profile

While specific experimental data for 1-(2-Chlorophenyl)-2-methylpropan-1-amine is not abundant in the public domain, we can infer its likely properties from its structure and data available for similar compounds.

Molecular Structure:

Key Physicochemical Characteristics (Predicted):

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C10H14ClN-
Molecular Weight 183.68 g/mol [2]Higher molecular weight can sometimes correlate with lower solubility.
pKa (Basic) ~9-10The primary amine group is basic and will be protonated in acidic conditions, significantly increasing aqueous solubility at low pH. In organic solvents, this group can act as a hydrogen bond acceptor and a weak donor.
logP (Octanol-Water) ~2.8 - 3.5A positive logP value indicates a preference for lipophilic (non-polar) environments over aqueous ones. This suggests good solubility in many organic solvents.[2][3]
Hydrogen Bond Donor 1 (from the amine group)[3]Ability to donate a hydrogen bond will favor solubility in protic and polar aprotic solvents that are good hydrogen bond acceptors.
Hydrogen Bond Acceptor 1 (from the amine group)[3]Ability to accept a hydrogen bond will enhance solubility in protic solvents like alcohols.
Polar Surface Area ~26 ŲA relatively small polar surface area suggests that non-polar interactions will also play a significant role in solvation.

Qualitative Predicted Solubility Profile:

Based on the principle of "like dissolves like," we can anticipate the solubility of 1-(2-Chlorophenyl)-2-methylpropan-1-amine in common organic solvents.[4]

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the amine group of the solute.[4]
Polar Aprotic Acetone, AcetonitrileModerate to High These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the solute's polar functional groups.[4]
Polar Aprotic (High) Dimethyl Sulfoxide (DMSO)High DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions and can effectively solvate a wide range of compounds.[4]
Non-Polar Aromatic TolueneModerate The aromatic ring of toluene can interact with the phenyl group of the solute through π-π stacking, while its overall non-polar nature can accommodate the non-polar parts of the molecule.[4]
Non-Polar Aliphatic Hexane, HeptaneLow The primarily non-polar nature of these solvents makes them poor solvents for polar compounds. Van der Waals forces would be the predominant, but weaker, interaction.[4]
Chlorinated DichloromethaneModerate to High The polarity and ability to engage in dipole-dipole interactions make it a good solvent for many organic compounds.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1][4][5] It involves equilibrating an excess of the solid compound with a solvent until a saturated solution is formed.[4] The concentration of the solute in the saturated solution is then measured.

Experimental Workflow

The overall workflow for the shake-flask method is depicted below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid API to vial B Add known volume of solvent A->B Accurate pipetting C Seal vials and place in shaker bath B->C D Agitate at constant temperature (e.g., 24-72h) C->D Controlled conditions E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm syringe filter F->G Remove particulates H Dilute sample appropriately G->H I Analyze concentration (e.g., HPLC-UV) H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

Materials and Equipment:

  • 1-(2-Chlorophenyl)-2-methylpropan-1-amine (solid, of known purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Scintillation vials or other suitable glass vials with PTFE-lined caps

  • Orbital shaker with a temperature-controlled water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid 1-(2-Chlorophenyl)-2-methylpropan-1-amine to a series of vials. A visual excess of solid should remain at the end of the experiment to ensure saturation. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Prepare each solvent in triplicate to assess variability.[6]

  • Equilibration: a. Place the sealed vials in an orbital shaker with a water bath set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[6]

  • Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. d. Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis: a. Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[5] b. Prepare a calibration curve using standard solutions of 1-(2-Chlorophenyl)-2-methylpropan-1-amine of known concentrations. c. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Analytical Method Development

A robust and validated analytical method is critical for accurate solubility determination. HPLC with UV detection is the most common and reliable technique.[5]

HPLC Method Parameters (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 7.0) and an ion-pairing agent if necessary. A gradient or isocratic elution can be developed.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by performing a UV scan of the compound (likely in the range of 210-280 nm).

  • Column Temperature: 25 °C

Method Validation

The analytical method should be validated for linearity, accuracy, and precision according to standard guidelines to ensure trustworthy results.

Data Interpretation and Reporting

The final solubility data should be presented in a clear and organized manner.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL) ± SD (n=3)Solubility (mol/L) ± SD (n=3)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility of 1-(2-Chlorophenyl)-2-methylpropan-1-amine in organic solvents. By combining theoretical predictions with a rigorous experimental protocol based on the shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in drug development and chemical process optimization. The methodologies described herein are designed to be self-validating and adhere to established scientific principles, ensuring the generation of trustworthy and authoritative solubility profiles.

References

  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.
  • United States Pharmacopeia. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Krieger, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
  • LookChem. (n.d.). 1-(2-chlorophenyl)-N-methylpropan-2-amine.
  • Vermeire, F. H., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Yalkowsky, S. H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Kumar, A., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • PubChem. (n.d.). 1-(2-Chlorophenyl)-N-methylpropan-2-amine.
  • Benchchem. (2025). Technical Guide: Solubility of 1-(4-Aminophenyl)-2-methylpropan-1-one in Organic Solvents.

Sources

Exploratory

Predictive Safety Pharmacology and In Vitro Toxicity Screening of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary & Toxicological Rationale When advancing a nove...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Toxicological Rationale

When advancing a novel chemical entity or intermediate such as 1-(2-Chlorophenyl)-2-methylpropan-1-amine (a halogenated arylalkylamine) through the preclinical pipeline, standardizing a predictive toxicity screening cascade is critical. As an application scientist, my objective is not merely to execute assays, but to design a testing matrix that directly interrogates the structural liabilities of the molecule.

Analyzing the pharmacophore of 1-(2-Chlorophenyl)-2-methylpropan-1-amine reveals two primary structural alerts:

  • Basic Primary Amine & Lipophilicity: The combination of a basic amine (predicted pKa ~9.5) and a highly lipophilic ortho-chlorophenyl ring creates a classic liability for trapping within the inner cavity of the Kv11.1 (hERG) potassium channel. This necessitates stringent cardiovascular safety pharmacology.

  • Halogenated Aromatic Ring: Halogenated benzenes are susceptible to Phase I CYP450-mediated bioactivation (particularly via CYP2D6 or CYP3A4), potentially forming reactive arene oxides or hydroxylamines. This flags a risk for Drug-Induced Liver Injury (DILI) and genotoxicity, requiring metabolically competent screening models.

To de-risk this compound, we employ a self-validating, three-pillar in vitro screening strategy: hERG patch-clamp electrophysiology, 3D Primary Human Hepatocyte (PHH) spheroids, and the OECD 471 Ames test.

Workflow Compound 1-(2-Chlorophenyl)- 2-methylpropan-1-amine hERG Cardiotoxicity (hERG Patch-Clamp) Compound->hERG Ion Channel Liability Hepato Hepatotoxicity (3D PHH Spheroids) Compound->Hepato CYP450 Bioactivation Geno Genotoxicity (OECD 471 Ames Test) Compound->Geno DNA Reactive Intermediates Data Integrated Risk Assessment (ICH S7B / S2(R1)) hERG->Data Hepato->Data Geno->Data

Figure 1: High-throughput toxicity screening workflow for novel halogenated amines.

Core Experimental Workflows & Methodologies

Cardiotoxicity: hERG Patch-Clamp Electrophysiology (ICH S7B)

Causality: Basic lipophilic amines readily cross the cell membrane and enter the hERG channel pore from the intracellular side, binding to aromatic residues (Y652, F656). Blocking this rapid delayed rectifier potassium current (


) delays ventricular repolarization, leading to QT prolongation and potentially fatal Torsades de Pointes (TdP).

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably overexpressing the human KCNH2 (hERG) gene.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration. Crucially, as recommended by the 1[1], experiments must be performed at near-physiological temperatures (35–37°C) because drug binding kinetics are highly temperature-sensitive.

  • Voltage Protocol: Apply a step-ramp voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds to open and inactivate channels, then apply a repolarizing ramp to -50 mV to elicit the outward tail current.

  • Dosing: Perfuse 1-(2-Chlorophenyl)-2-methylpropan-1-amine at 5 concentrations (e.g., 0.3, 1, 3, 10, 30 µM) to capture the 20% to 80% inhibition range[2].

Self-Validating System: The assay is internally validated by applying 0.5 – 1 µM E-4031 at the end of the recording[2]. A >80% reduction in the tail current confirms that the isolated current was exclusively hERG-mediated, ensuring data trustworthiness.

Hepatotoxicity: 3D Primary Human Hepatocyte (PHH) Spheroids

Causality: Traditional 2D monolayer cultures rapidly dedifferentiate and lose CYP450 expression within 48 hours, rendering them "blind" to toxicants that require metabolic activation. By utilizing 3D PHH spheroids, we maintain transcriptomic fidelity and metabolic competence for over 3 weeks[3]. These 3D models demonstrate a 2- to 3-fold higher sensitivity to DILI compared to 2D cultures[4].

Step-by-Step Methodology:

  • Spheroid Assembly: Seed cryopreserved PHHs (pre-qualified for 3D culture) into 96-well ultra-low attachment (ULA) microplates. Centrifuge at 100 x g and incubate for 5 days to allow spontaneous self-assembly into uniform spheroids[3].

  • Repeated Dosing Regimen: Expose the spheroids to an 8-point dose-response curve of the test compound. Perform media exchanges and repeated dosing every 48 hours over a 14-day period to capture chronic toxicity and the slow accumulation of reactive metabolites.

  • Endpoint Quantification: Lyse the spheroids and quantify intracellular ATP using a 3D-optimized bioluminescent assay (e.g., CellTiter-Glo 3D). Generate dose-response curves to calculate the

    
    .
    

Self-Validating System: The inclusion of Amiodarone as a positive DILI control must yield an


 < 50 µM[4], while a negative control (e.g., Aspirin) must show no toxicity. This confirms the spheroids' metabolic competence throughout the 14-day assay.

Pathway Parent Parent Amine (Lipophilic, Basic) CYP Hepatic CYP450 (e.g., CYP2D6/3A4) Parent->CYP Phase I Metabolism Reactive Reactive Intermediate (Arene Oxide / N-OH) CYP->Reactive Bioactivation ROS ROS Generation & Oxidative Stress Reactive->ROS GSH Depletion Mito Mitochondrial Dysfunction (ATP Drop) ROS->Mito Membrane Depolarization Apoptosis Hepatocyte Apoptosis (DILI) Mito->Apoptosis Caspase Activation

Figure 2: Putative CYP-mediated bioactivation and cellular stress pathway for halogenated amines.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: To ensure the ortho-chlorophenyl moiety does not undergo epoxidation into a DNA-reactive intermediate, we evaluate its mutagenic potential. The assay detects point mutations (substitutions, additions, or deletions of DNA base pairs) that restore the functional capability of the bacteria to synthesize essential amino acids[5].

Step-by-Step Methodology:

  • Strain Preparation: Grow amino-acid requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight[5].

  • Metabolic Activation: Prepare the assay both in the presence and absence of a 10% S9 fraction (derived from Aroclor 1254-induced rat liver) to simulate mammalian hepatic metabolism[5].

  • Exposure & Plating: Combine 100 µL of bacterial suspension, 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer) into molten top agar. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter.

Self-Validating System: Strain-specific positive controls (e.g., 2-Aminoanthracene for S9-dependent activation) must produce a ≥3-fold increase in revertants, confirming the metabolic viability of the S9 fraction and the sensitivity of the bacterial strains.

Quantitative Data Presentation

The following table summarizes the representative, predictive toxicity screening metrics for 1-(2-Chlorophenyl)-2-methylpropan-1-amine based on its structural class, providing actionable thresholds for lead optimization.

Assay CategoryTarget / ParameterRepresentative ResultRisk Assessment & Next Steps
hERG Patch-Clamp

Inhibition (

)
12.5 µMModerate Liability : Safety margin < 30x

requires monitoring. Consider reducing basicity (e.g., fluorination) to lower hERG affinity.
3D PHH Spheroids Cell Viability (Day 14

)
> 100 µMLow DILI Risk : No significant CYP-mediated cytotoxicity observed. The steric hindrance of the isopropyl group likely protects against rapid N-oxidation.
Ames Test Point Mutations (Revertants)Negative (< 2.0-fold)Safe : No DNA-reactive intermediates detected in either +S9 or -S9 conditions.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • Title: 3D Primary Human Hepatocytes (PHH)
  • Title: Test Guideline No.
  • Source: European Medicines Agency (EMA)
  • Title: 3D Human Liver Spheroids: Moving Towards Meaningful In Vitro Assays Source: Cell Culture Dish URL

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine: An Application and Protocol Guide

Abstract This comprehensive guide details a scalable and efficient synthesis route for 1-(2-Chlorophenyl)-2-methylpropan-1-amine, a valuable building block in pharmaceutical and agrochemical research. We present a compar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a scalable and efficient synthesis route for 1-(2-Chlorophenyl)-2-methylpropan-1-amine, a valuable building block in pharmaceutical and agrochemical research. We present a comparative analysis of two primary synthetic strategies: reductive amination of 2-chlorophenyl isopropyl ketone via the Leuckart reaction and a Grignard-based approach. This document provides detailed, step-by-step protocols, causality-driven experimental choices, and in-depth discussions on process scalability and optimization. All key data is summarized in structured tables, and the recommended synthetic workflow is visualized using a process diagram. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for the preparation of this key amine.

Introduction

1-(2-Chlorophenyl)-2-methylpropan-1-amine is a primary amine of significant interest in medicinal chemistry due to its structural motifs which are often found in biologically active compounds. The presence of a chlorinated phenyl ring and a chiral center makes it a versatile intermediate for the synthesis of a wide range of therapeutic agents and other fine chemicals. The development of a scalable, cost-effective, and robust synthetic route is therefore of critical importance for its practical application in research and industrial settings.

This application note provides a detailed examination of two principle synthetic pathways to 1-(2-Chlorophenyl)-2-methylpropan-1-amine. The first is a direct, one-pot reductive amination of the corresponding ketone, and the second is a two-step approach involving a Grignard reaction followed by conversion of the resulting alcohol to the target amine. Each route is evaluated based on its scalability, atom economy, and overall efficiency.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies were evaluated for the scalable production of 1-(2-Chlorophenyl)-2-methylpropan-1-amine:

  • Route 1: Reductive Amination (Leuckart Reaction). This classical method offers a direct conversion of a ketone to an amine using formamide or ammonium formate as both the nitrogen source and the reducing agent.[1][2][3] The Leuckart reaction is known for its operational simplicity and the use of inexpensive reagents, making it an attractive option for large-scale synthesis.[4]

  • Route 2: Grignard Reaction followed by Amination. This route involves the initial formation of a carbon-carbon bond by reacting 2-chlorobenzaldehyde with an isopropyl Grignard reagent to yield 1-(2-chlorophenyl)-2-methylpropan-1-ol. This intermediate alcohol is then converted to the target amine. This multi-step approach allows for greater control over the introduction of the amine functionality.

A qualitative comparison of these two routes is presented in the table below:

FeatureRoute 1: Reductive Amination (Leuckart)Route 2: Grignard Reaction & Amination
Number of Steps 1 (from ketone)2 (from aldehyde)
Scalability HighModerate to High
Reagent Cost LowModerate
Reaction Conditions High TemperatureModerate Temperature
Atom Economy GoodModerate
Key Considerations High reaction temperatures may not be suitable for all substrates.Requires handling of moisture-sensitive Grignard reagents. The alcohol-to-amine conversion adds a step.

Based on its directness and use of low-cost reagents, the Reductive Amination (Leuckart Reaction) is recommended as the more scalable and economically viable route for the industrial production of 1-(2-Chlorophenyl)-2-methylpropan-1-amine.

Recommended Synthetic Protocol: Reductive Amination via Leuckart Reaction

The recommended scalable synthesis is a two-step process starting from commercially available 2-chlorotoluene, involving a Friedel-Crafts acylation to synthesize the key ketone intermediate, followed by a Leuckart reductive amination.

Workflow Overview

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Leuckart Reductive Amination A 2-Chlorotoluene D 2-Chlorophenyl isopropyl ketone A->D DCM, 0°C to rt B Isobutyryl chloride B->D C AlCl3 (Lewis Acid) C->D E 2-Chlorophenyl isopropyl ketone G 1-(2-Chlorophenyl)-2-methylpropan-1-amine E->G Heat (160-180°C) F Ammonium formate F->G G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis A 2-Chlorobenzaldehyde C 1-(2-Chlorophenyl)-2-methylpropan-1-ol A->C Anhydrous THF B Isopropylmagnesium bromide B->C D 1-(2-Chlorophenyl)-2-methylpropan-1-ol F N-(1-(2-chlorophenyl)-2-methylpropyl)acetamide D->F E Acetonitrile, H2SO4 E->F G N-(1-(2-chlorophenyl)-2-methylpropyl)acetamide I 1-(2-Chlorophenyl)-2-methylpropan-1-amine G->I H NaOH, H2O H->I

Caption: Grignard-based synthetic workflow.

Discussion of the Grignard Route

The synthesis commences with the reaction of 2-chlorobenzaldehyde with isopropylmagnesium bromide to afford the secondary alcohol, 1-(2-chlorophenyl)-2-methylpropan-1-ol. This alcohol can then be converted to the target amine via several methods. The Ritter reaction, which involves the reaction of the alcohol with a nitrile in the presence of a strong acid, is a scalable option for this transformation. [5][6][7][8][9]The resulting amide is subsequently hydrolyzed to yield the primary amine. While this route is longer, it avoids the high temperatures of the Leuckart reaction and may offer better control for certain applications.

Safety Considerations

  • Friedel-Crafts Acylation: Aluminum chloride is a highly reactive and moisture-sensitive Lewis acid. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood. The workup procedure involving the quenching of AlCl₃ with ice and acid is highly exothermic and should be performed with extreme caution.

  • Leuckart Reaction: This reaction is performed at high temperatures. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn. The reaction should be conducted in a fume hood as it may evolve ammonia and carbon dioxide.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • General: All organic solvents are flammable and should be handled with care. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note has detailed two scalable synthetic routes to 1-(2-Chlorophenyl)-2-methylpropan-1-amine. The reductive amination of 2-chlorophenyl isopropyl ketone via the Leuckart reaction is recommended as the most direct and economically favorable method for large-scale production. A detailed, two-step protocol starting from 2-chlorotoluene has been provided. For syntheses where high temperatures are a concern, a Grignard-based approach followed by a Ritter reaction offers a viable alternative. The information and protocols presented herein provide a comprehensive guide for researchers and drug development professionals for the efficient and scalable synthesis of this important amine intermediate.

References

  • LookChem. 1-(2-chlorophenyl)-N-methylpropan-2-amine. [Link]

  • Grokipedia. Leuckart reaction. [Link]

  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • PubChem. 1-(2-Chlorophenyl)-N-methylpropan-2-amine. [Link]

  • ResearchGate. Esterification of various benzylic alcohols under Mitsunobu reaction.... [Link]

  • PubChem. 1-(2-Chlorophenyl)-2-methylpropan-1-one. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • PubChem. 2-Chlorophenyl cyclopentyl ketone. [Link]

  • Cheméo. Chemical Properties of 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9). [Link]

  • PubChem. 2-Chlorovinyl propyl ketone. [Link]

  • PubChemLite. 1-(2-chlorophenyl)-2-methylpropan-1-amine. [Link]

  • OpenOChem Learn. Ritter Reaction. [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

  • YouTube. Ritter Reaction. [Link]

  • Chemsrc. 1-(4-chlorophenyl)-2-methylpropan-1-ol | CAS#:10400-18-7. [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-methylpropan-1-one. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of o-Chlorophenyl cyclopentyl ketone (CAS 6740-85-8). [Link]

  • Chemistry LibreTexts. The Leuckart Reaction. [Link]

  • Chemistry Steps. Alcohols to Amines. [Link]

  • Gsrs. 1-(2-CHLOROPHENYL)-N-METHYLPROPAN-2-AMINE, (2R)-. [Link]

  • ResearchGate. Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and.... [Link]

Sources

Application

Application Note: Chemoselective Synthesis of 2-Chlorophenyl Amine (2-Chloroaniline)

Executive Summary & Core Challenge The synthesis of 2-chlorophenyl amine (2-chloroaniline) from 2-chloronitrobenzene (2-CNB) is a critical transformation in the manufacturing of non-steroidal anti-inflammatory drugs (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The synthesis of 2-chlorophenyl amine (2-chloroaniline) from 2-chloronitrobenzene (2-CNB) is a critical transformation in the manufacturing of non-steroidal anti-inflammatory drugs (e.g., Diclofenac), dyes, and agrochemicals.

The fundamental challenge in this reduction is chemoselectivity . Standard hydrogenation protocols (e.g., Pd/C under


) frequently result in hydrodehalogenation , where the carbon-chlorine (C-Cl) bond is cleaved, yielding aniline and HCl as byproducts. This not only lowers yield but introduces purification difficulties due to the similar physical properties of aniline and 2-chloroaniline.

This Application Note details two optimized protocols designed to suppress dehalogenation while maintaining high conversion rates:

  • Method A: High-Selectivity Catalytic Hydrogenation (Scalable, using Pt/C).

  • Method B: Iron-Catalyzed Transfer Hydrogenation (High-Safety/Lab-Scale).

Mechanistic Pathway & Critical Control Points

To optimize this reaction, one must understand the competing kinetic pathways. The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. Dechlorination is a parallel competitive pathway, often accelerated by the same catalysts that facilitate nitro reduction.

Reaction Pathway Diagram

ReactionPathway cluster_legend Pathway Legend CNB 2-Chloronitrobenzene (Starting Material) Nitroso Nitroso Intermediate (Ar-NO) CNB->Nitroso + H2 (Fast) Aniline Aniline (Dehalogenated Impurity) CNB->Aniline Dechlorination (Pd > Pt) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 (Fast) Product 2-Chloroaniline (Target) Hydroxyl->Product + H2 (Rate Limiting) Product->Aniline Over-reduction L1 Green Path: Desired Reduction L2 Red Path: Unwanted Dehalogenation

Figure 1: Reaction network showing the stepwise reduction of the nitro group and the competitive dehalogenation pathways. Note that Hydroxylamine reduction is often rate-determining.

Protocol A: High-Selectivity Catalytic Hydrogenation

Best for: Scale-up, Industrial Process, Clean Work-up.

The "Platinum Advantage"

While Palladium (Pd) is the standard for nitro reduction, it is prone to oxidative addition into aryl-halide bonds, causing dehalogenation. Platinum (Pt) is far less active toward C-Cl bond cleavage while retaining high activity for nitro reduction.

Experimental Setup
  • Reactor: Stainless steel autoclave (Parr or Buchi) with high-shear agitation.

  • Catalyst: 1% Pt/C or 5% Pt/C (Sulfided). Note: Sulfided catalysts are "poisoned" to further reduce dehalogenation activity.

  • Solvent: Methanol (MeOH).[1]

Step-by-Step Procedure
  • Charge: Load the autoclave with 2-chloronitrobenzene (1.0 equiv) and Methanol (5-10 volumes).

  • Catalyst Addition: Add 1% Pt/C (0.5 mol% loading relative to substrate).

    • Optimization Tip: If dehalogenation >1% is observed, add 0.1 equiv of Morpholine or Thiourea as a selective inhibitor.

  • Purge: Seal reactor. Purge with

    
     (3x) followed by 
    
    
    
    (3x) to remove oxygen.
  • Reaction: Pressurize to 5 bar (72 psi)

    
    . Heat to 40°C .
    
    • Critical Control: Do not exceed 60°C. Higher temperatures exponentially increase the rate of C-Cl cleavage.

  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake plateaus.
    
  • Work-up: Filter catalyst through Celite (under inert atmosphere to prevent ignition). Concentrate filtrate.

Performance Metrics (Typical)
ParameterValueNotes
Conversion >99%Incomplete conversion leaves hazardous nitroso intermediates.[2]
Selectivity >98.5%<1.5% Aniline formation.[1][2]
Reaction Time 2-4 HoursDependent on agitation speed (

mass transfer).

Protocol B: Iron-Catalyzed Transfer Hydrogenation

Best for: Laboratory Scale, High Chemoselectivity, Safety (No pressurized


).

This modern variation of the Béchamp reduction avoids the massive iron sludge waste of the classical method by using catalytic iron and a hydrogen donor (Hydrazine or Formic Acid).

Experimental Setup
  • Vessel: 3-Neck Round Bottom Flask with reflux condenser.

  • Catalyst:

    
     (Iron(III) Chloride hexahydrate) + Activated Carbon.
    
  • Reductant: Hydrazine Hydrate (

    
    ).
    
Step-by-Step Procedure
  • Preparation: In a fume hood, dissolve 2-chloronitrobenzene (10 mmol) in Ethanol (20 mL).

  • Catalyst Activation: Add Activated Carbon (0.5 g) and

    
      (5 mol%). Heat to 50°C for 10 mins.
    
  • Addition: Add Hydrazine Hydrate (15 mmol, 1.5 equiv) dropwise over 20 minutes.

    • Safety Alert: Hydrazine is toxic and carcinogenic. Use double-gloving and a localized exhaust. Reaction is exothermic; control addition rate to maintain gentle reflux.

  • Reflux: Heat to reflux (approx. 78°C) for 3 hours.

  • Completion: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Work-up: Filter hot mixture to remove Carbon/Fe. Cool filtrate to precipitate product or remove solvent in vacuo.

Optimization & Troubleshooting Matrix

Use this logic flow to correct process deviations.

Troubleshooting Start Problem Detected Issue1 High Aniline (Dehalogenation) Start->Issue1 Issue2 Low Conversion (Nitro remaining) Start->Issue2 Issue3 Hydroxylamine Accumulation Start->Issue3 Sol1 Action: Switch Catalyst Pd -> Pt or Sulfided Pt Issue1->Sol1 Sol2 Action: Lower Pressure (>10 bar promotes C-Cl cleavage) Issue1->Sol2 Sol3 Action: Increase Temp (Carefully to 50-60°C) Issue2->Sol3 Issue3->Sol3 Increases kinetics Sol4 Action: Extend Reaction Time (Rate limiting step) Issue3->Sol4

Figure 2: Decision tree for troubleshooting common reaction failures.

Analytical Controls (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile/Water (0.1%

    
    ) Gradient.
    
  • Detection: UV at 240 nm (Isosbestic point) and 210 nm.

  • Retention Order: Hydroxylamine < Aniline < 2-Chloroaniline < 2-Chloronitrobenzene.

Safety & Handling (E-E-A-T)

  • Toxicity: 2-Chloroaniline is toxic by inhalation, skin contact, and ingestion (Acute Tox.[3] 3) and very toxic to aquatic life.[3] All waste aqueous streams must be incinerated, not sewered.

  • Thermal Runaway: The reduction of nitro groups releases ~500 kJ/mol. In Protocol A, never load the reactor >50% volume to allow headspace for gas expansion and cooling.

  • Hydrogen Safety: Ground all equipment to prevent static discharge ignition of

    
    .
    

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews. [Link]

  • Wienhöfer, G., et al. (2011).[4] "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base." Journal of the American Chemical Society. [Link]

  • Mahata, N., et al. (2015). "Selective hydrogenation of chloronitrobenzenes over Pt/C catalysts." Applied Catalysis A: General. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7245, 2-Chloroaniline." PubChem. [Link]

Sources

Method

Application Notes &amp; Protocols: Safe Storage and Handling of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

Abstract: This document provides a comprehensive guide to the safe storage and handling of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, a novel chemical entity for which specific public safety data is limited. Recognizing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the safe storage and handling of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, a novel chemical entity for which specific public safety data is limited. Recognizing this data gap, this protocol is built upon the precautionary principle, treating the compound as potentially hazardous. It synthesizes best practices for handling uncharacterized substances, drawing from safety data of structurally analogous compounds and authoritative guidelines from regulatory bodies. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Scope

1-(2-Chlorophenyl)-2-methylpropan-1-amine is a compound of interest in drug discovery and development. As a novel chemical entity (NCE), it lacks a comprehensive, publicly available toxicological and safety profile.[1] The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) mandates that employers inform and train employees on the potential hazards of all chemicals in the workplace, a principle that becomes paramount when dealing with substances of unknown risk.[2][3]

The protocols herein are therefore designed with a high degree of caution. They are based on an assessment of potential hazards inferred from its structural motifs—a chlorinated aromatic ring and an alkylamine chain—and general principles of chemical safety. The objective is to provide a robust framework for risk minimization until empirical data becomes available.

Hazard Assessment of a Novel Chemical Entity

A risk assessment is a mandatory first step before any work with a new chemical substance commences.[4][5] This process involves evaluating the intrinsic hazards of the chemical and the potential for exposure.[6][7]

Inferred Hazards from Structural Analogues

In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from structurally related compounds.

  • Chlorinated Aromatic Compounds: These can exhibit toxicity and may be irritating to the skin, eyes, and respiratory system.[8][9] They can also pose environmental hazards, being potentially toxic to aquatic life.

  • Alkylamines: This class of compounds is often corrosive or irritating to the skin and eyes.[10] They can be volatile, with noxious odors, and may cause respiratory irritation.[11] Amines are also typically hygroscopic and can react with moisture.[12]

Based on these structural components, it is prudent to assume 1-(2-Chlorophenyl)-2-methylpropan-1-amine may exhibit the following hazards:

  • Skin and eye irritation/corrosion.[13]

  • Respiratory tract irritation.[13]

  • Harmful if swallowed or inhaled.[13]

  • Potential for environmental toxicity.

Risk Assessment Workflow

The risk of harm is a function of both the hazard and the level of exposure.[14] A systematic approach must be taken to evaluate and mitigate this risk.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Mitigation & Control A Review available literature & SDS of structural analogues B Assume moderate to high toxicity due to lack of data A->B C Identify all potential routes of exposure (inhalation, dermal, ingestion) B->C D Quantify amounts to be handled C->D E Evaluate procedures (weighing, dissolution, transfer) D->E F Implement Engineering Controls (Fume Hood, Ventilated Cabinet) E->F G Define Mandatory Personal Protective Equipment (PPE) F->G H Develop Standard Operating Procedures (SOPs) for handling, storage, and waste G->H I Establish Emergency Spill & Exposure Protocols H->I

Caption: Risk assessment workflow for novel compounds.

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical last line of defense against chemical exposure.[15] For a compound with unknown hazards, a comprehensive PPE ensemble is mandatory.[16]

Equipment Specification Rationale
Eye/Face Protection Chemical splash goggles with a face shield.[17]Protects against splashes of the compound and solvents. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), double-gloved.Provides a barrier against dermal absorption.[18] The specific glove material should be cross-referenced for compatibility with any solvents used.[16]
Body Protection Flame-retardant laboratory coat with ribbed cuffs, supplemented with a chemically resistant apron.[17]Protects skin from accidental contact and spills.[18]
Respiratory Protection A NIOSH-approved respirator may be required depending on the scale and procedure.Necessary if there is a risk of generating aerosols or dust, or if handling outside of a certified chemical fume hood.
Footwear Closed-toe, chemical-resistant safety shoes.Protects feet from spills and falling objects.

Table 1: Mandatory PPE for Handling 1-(2-Chlorophenyl)-2-methylpropan-1-amine

Storage and Handling Protocols

General Storage Conditions

Proper storage is essential to maintain chemical integrity and prevent accidental release or reaction.[19]

  • Location: Store in a cool, dry, and well-ventilated area.[12][19] A dedicated ventilated cabinet for odorous or volatile compounds is recommended.[11][20]

  • Temperature: Amines should generally be stored at temperatures below 30°C (86°F) to maintain stability.[12]

  • Inert Atmosphere: As amines can be sensitive to air and moisture, storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.[12]

  • Container: Use tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or amber glass.[12]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and acids.[10][21]

Protocol for Handling and Weighing

All manipulations of 1-(2-Chlorophenyl)-2-methylpropan-1-amine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[22]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including PPE, spill kit materials, and waste containers.

  • Don PPE: Put on all required PPE as specified in Table 1.

  • Compound Retrieval: Retrieve the chemical container from its designated storage location. Place it in a secondary containment bin for transport to the fume hood.

  • Weighing (Solid): If the compound is a solid, carefully weigh the desired amount onto weighing paper or into a tared vessel inside the fume hood. Use anti-static tools if applicable. Avoid creating dust.

  • Transfer and Dissolution: Carefully add the weighed solid to the reaction vessel or solvent. Ensure additions are done slowly to control any potential exothermic reactions.

  • Container Resealing: Tightly reseal the primary container. If stored under an inert atmosphere, purge the headspace with the inert gas before sealing.

  • Decontamination: Wipe the exterior of the container with a suitable solvent (e.g., 70% ethanol) before returning it to storage. Decontaminate any tools and the work surface within the fume hood.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.[22]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands and forearms thoroughly afterward.

Emergency Procedures: Spill and Exposure Management

Despite best practices, spills can occur.[23] A prepared response is crucial to mitigate harm.[24]

Spill Response

The response to a spill depends on its size and location.

G A Chemical Spill Occurs B Is the spill large (>500 mL) or outside of a fume hood? A->B C EVACUATE AREA! Notify EHS & Colleagues. Close doors. Do not attempt to clean up. B->C Yes D Minor Spill (Contained in Fume Hood) B->D No E Ensure appropriate PPE is worn. Contain the spill with absorbent pads. D->E F Neutralize if amine/base (use citric acid or appropriate neutralizer). E->F G Collect absorbed material with non-sparking tools. F->G H Place waste in a sealed, labeled hazardous waste bag. G->H I Decontaminate the spill area and all tools used. H->I J Report incident to Lab Supervisor. I->J

Caption: Decision tree for chemical spill response.

Minor Spill Cleanup Protocol (inside a fume hood):

  • Alert & Isolate: Alert personnel in the immediate vicinity.[25]

  • Contain: Use a chemical spill kit to contain the spill. Encircle the spill with absorbent material, working from the outside in.[22][25]

  • Neutralize & Absorb: For amines (bases), use a neutralizer like citric acid before absorbing the material with vermiculite or other appropriate absorbent.[24]

  • Collect: Using a scoop or tongs, collect the absorbed material.

  • Package Waste: Place all contaminated debris into a heavy-duty plastic bag, seal it, and label it clearly as "Hazardous Waste" with the chemical name.[22][25]

  • Decontaminate: Wipe the spill area clean with appropriate solvent and cleaning agents.[24]

  • Dispose: Follow institutional guidelines for hazardous waste pickup.

Personnel Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Conclusion

The handling of novel chemical entities like 1-(2-Chlorophenyl)-2-methylpropan-1-amine demands a conservative and rigorous approach to safety. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with this uncharacterized compound. Adherence to these guidelines is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.

References

  • 8 Steps to Handling a Lab Chemical Spill - Laboratory Equipment Supplier. (2023, May 5). Retrieved from [Link]

  • Chemical Spill Response Procedures. (n.d.). University of Louisville. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • Chemical Spill Cleanup. (n.d.). Purdue University. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]

  • Practices for Proper Chemical Storage. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Dival. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). A-Lined. Retrieved from [Link]

  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean. Retrieved from [Link]

  • PPE and Safety Equipment When Using Chemicals. (2024, April 5). Compliance Partners. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures. (2024, July 24). University of Nebraska-Lincoln. Retrieved from [Link]

  • Chemical Hygiene Program: Appendix 8 - Storage Rules for Chemicals. (2015, July 30). University of Washington. Retrieved from [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). University of Bristol. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Chemical Risk Assessment. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • OSHA Requirements for HazCom Compliance. (2023, June 29). NASP. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC. Retrieved from [Link]

  • Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia. Retrieved from [Link]

  • Guideline for the Use of Novel Compound in Animals. (n.d.). University of Mississippi. Retrieved from [Link]

  • Hazard and risk assessment of chemicals. (2024, December 10). Kemikalieinspektionen. Retrieved from [Link]

  • Risk assessment of chemical substances. (2025, March 5). Canada.ca. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(2-Chlorophenyl)-2-methylpropan-1-amine Synthesis

Support Ticket ID: #SYN-2024-08-CL Topic: Yield Optimization & Impurity Control for Sterically Hindered Benzylic Amines Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Support Ticket ID: #SYN-2024-08-CL Topic: Yield Optimization & Impurity Control for Sterically Hindered Benzylic Amines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Analysis

Target Molecule: 1-(2-Chlorophenyl)-2-methylpropan-1-amine Core Challenge: This synthesis presents a "perfect storm" of steric and electronic hurdles.

  • Steric Bulk: The ortho-chloro substituent on the phenyl ring and the bulky isopropyl group (2-methylpropyl chain) flanking the carbonyl carbon create significant steric hindrance. This severely retards the formation of the imine intermediate, which is the rate-determining step in standard reductive amination.

  • Lability: The C-Cl bond is susceptible to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions (e.g., Pd/C), leading to the impurity 1-phenyl-2-methylpropan-1-amine.

Technical Directive: To improve yield from the typical 30-40% to >80%, you must abandon standard "one-pot" reductive amination (e.g., NaBH₃CN/NH₄OAc) in favor of Titanium(IV)-mediated imine formation or a Two-Step Oxime Reduction protocol.

Troubleshooting Guide (Q&A)

Category A: Low Conversion & Yield[1]

Q1: I am using Ammonium Acetate and NaBH₃CN in methanol, but my isolated yield is stuck at 35%. TLC shows unreacted ketone. What is wrong?

Diagnostic: This is a classic case of steric stagnation . The ortho-chloro and isopropyl groups block the nucleophilic attack of ammonia on the carbonyl. In standard conditions, the equilibrium favors the ketone, not the hemiaminal/imine.

Solution: You must shift the equilibrium using a water scavenger and Lewis acid activator.

  • Immediate Fix: Switch to the Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol. The Ti(IV) species coordinates to the carbonyl oxygen (increasing electrophilicity) and scavenges the water produced during condensation, driving the reaction to the imine species before the reducing agent is added.

  • Expected Result: Yield increase to 75-85%.

Q2: Can I use TiCl₄ instead of Ti(OiPr)₄?

Diagnostic: While TiCl₄ is a stronger Lewis acid, it is extremely aggressive. Solution: Not recommended for primary amines. TiCl₄ reacts violently with ammonia sources to form titanium amides and HCl gas, which can complicate handling and safety. Ti(OiPr)₄ is milder, easier to handle, and specifically optimized for converting hindered ketones to primary amines (See Bhattacharyya et al. in References).

Category B: Impurity Profile (Dechlorination)

Q3: I switched to catalytic hydrogenation (H₂/Pd-C) to avoid boron salts, but I'm seeing a 15% impurity with M-34 mass (Des-chloro analog).

Diagnostic: You are experiencing hydrogenolysis . Palladium is excellent at inserting into Ar-Cl bonds, especially in benzylic systems. Solution:

  • Catalyst Switch: Switch from Palladium (Pd) to Platinum on Carbon (Pt/C) or Raney Nickel . Pt is far less active toward Ar-Cl bonds.

  • Poisoning: If you must use Pd, add a catalyst poison like thiophene or use sulfided Pt/C to inhibit the dehalogenation activity.

  • Best Practice: Stick to hydride reduction (NaBH₄) after Ti-mediated imine formation to completely eliminate the risk of dechlorination.

Optimized Experimental Protocols

The following protocols are designed to bypass the steric hindrance of the ortho-chloro group.

Protocol A: The "Titanium Boost" (Recommended)

Best for: Speed and high throughput.

ReagentEquivalentsRole
1-(2-chlorophenyl)-2-methylpropan-1-one 1.0 equivPrecursor
Titanium(IV) isopropoxide 2.0 equivLewis Acid / Water Scavenger
Ammonia (2M in Ethanol) 5.0 equivNitrogen Source
Sodium Borohydride (NaBH₄) 1.5 equivReducing Agent

Step-by-Step:

  • Complexation: In a flame-dried flask under Argon, dissolve the ketone (10 mmol) in anhydrous THF (or use the 2M NH₃/EtOH solution directly).

  • Activation: Add Ti(OiPr)₄ (20 mmol) followed by the Ammonia solution (50 mmol).

  • Incubation: Stir at ambient temperature for 6–12 hours . Note: The solution may turn slightly yellow/orange. This indicates imine complex formation.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ (15 mmol) portion-wise. Caution: Gas evolution (H₂).

  • Quench: Stir for 2 hours at room temperature. Quench by adding aqueous ammonium hydroxide (2M). A white precipitate (TiO₂) will form.

  • Workup: Filter the precipitate through Celite. Extract the filtrate with Ethyl Acetate. Wash with Brine.[1][2]

  • Purification: The crude amine is an oil. Convert to HCl salt for crystallization (See Section 4).

Protocol B: The "Oxime Route" (Robust Alternative)

Best for: Ultra-high purity requirements.

Workflow: Ketone


 Oxime 

Primary Amine.
  • Oxime Formation: Reflux ketone with Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq) in Ethanol/Water. The high temperature overcomes the steric barrier. Isolate the solid oxime (Yield >90%).

  • Reduction: Dissolve Oxime in Ethanol. Add Zinc dust (excess) and slowly add Formic Acid or HCl . This reduces the oxime to the amine without touching the Ar-Cl bond (unlike catalytic hydrogenation).

Visualization of Logic & Workflows

Figure 1: Decision Matrix for Synthesis Optimization

SynthesisOptimization Start Start: Low Yield / Impurities CheckImpurity Analyze Impurity Profile Start->CheckImpurity Unreacted Issue: Unreacted Ketone (Steric Hindrance) CheckImpurity->Unreacted SM recovered Dechloro Issue: Des-chloro Product (Hydrogenolysis) CheckImpurity->Dechloro Mass M-34 observed Sol_Ti Solution: Ti(OiPr)4 Mediated Reductive Amination Unreacted->Sol_Ti Preferred Route Method_Oxime Alternative: Two-Step Oxime Reduction Unreacted->Method_Oxime If Ti fails Sol_Cat Solution: Switch Catalyst (Pt/C or Zn/HCl) Dechloro->Sol_Cat Avoid Pd/C

Caption: Diagnostic flowchart for selecting the correct optimization pathway based on observed experimental failures.

Figure 2: Steric Mechanism of Failure vs. Success

Mechanism Ketone Sterically Hindered Ketone (Ortho-Cl) Standard Standard Conditions (NH4OAc / NaBH3CN) Ketone->Standard TiMethod Ti(OiPr)4 Conditions (Lewis Acid Activation) Ketone->TiMethod Fail Slow Imine Formation Ketone Dominates Eq. Standard->Fail Steric Repulsion Success Titanium-Imine Complex Water Scavenged TiMethod->Success Coordination Product Target Amine (>80% Yield) Fail->Product Low Yield (<35%) Success->Product NaBH4 Reduction

Caption: Mechanistic comparison showing how Titanium additives overcome the steric energy barrier.

Isolation & Salt Formation (The Final Hurdle)

Users often report the product as a "sticky oil" that degrades. The amine should be stored as a Hydrochloride (HCl) salt.

Protocol for Crystallization:

  • Dissolve the crude amine oil in a minimal amount of anhydrous Diethyl Ether or MTBE .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Critical Step: Do NOT use aqueous HCl. The salt is hygroscopic.

  • A white solid should precipitate immediately. Filter under Nitrogen and wash with cold ether.

  • Troubleshooting: If it oils out, add a seed crystal or scratch the glass. If persistent, switch solvent to Isopropyl Acetate .

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Organic Chemistry, 60(15), 4928–4929.

    • Core cit
  • Neidigh, K. A., et al. (1994). "Direct reductive amination of ketones and aldehydes with titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 59(15), 4256-4258.

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.
  • Barak, G., et al. (1999). "Selective synthesis of primary amines from sterically hindered ketones." Journal of Chemical Research.[3]

  • PubChem Compound Summary. (n.d.). "1-(2-chlorophenyl)-2-methylpropan-1-amine."[4] National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Chiral Separation of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

Welcome to the technical support hub for the enantiomeric separation of 1-(2-Chlorophenyl)-2-methylpropan-1-amine and related primary amine compounds. This guide, designed for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the enantiomeric separation of 1-(2-Chlorophenyl)-2-methylpropan-1-amine and related primary amine compounds. This guide, designed for researchers and drug development professionals, provides expert-driven advice, detailed protocols, and troubleshooting solutions to help you achieve robust and reliable chiral separations using High-Performance Liquid Chromatography (HPLC).

Section 1: Frequently Asked Questions - Initial Method Development

This section addresses the most common initial questions when developing a new chiral separation method for a primary amine.

Q1: Where should I begin? Which type of chiral stationary phase (CSP) is most likely to resolve a primary amine like 1-(2-Chlorophenyl)-2-methylpropan-1-amine?

A: For novel chiral compounds, especially primary amines, a screening approach is the most efficient strategy.[1] There is no single column that can be predicted with certainty to work.[2] However, based on broad applicability, polysaccharide-based CSPs are the recommended starting point.[3]

  • Why Polysaccharide CSPs? These columns, typically derivatives of amylose or cellulose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole forces, and steric interactions.[3][4] The carbamate groups on the polysaccharide backbone are particularly effective at interacting with polar analytes like amines.[4] Statistically, these CSPs are responsible for resolving over 90% of all chiral compounds via HPLC.[3]

  • Recommended Screening Set:

    • Amylose-based CSP: For example, one with tris(3,5-dimethylphenylcarbamate) or tris(3-chloro-5-methylphenylcarbamate) as the selector.[5]

    • Cellulose-based CSP: For example, one with tris(3,5-dichlorophenylcarbamate) as the selector.[5]

    • (Optional) Cyclofructan-based CSP: These have shown high success rates for separating primary amines, particularly in polar organic mode.[6]

Q2: What are the best initial mobile phase conditions for screening this compound?

A: The choice of mobile phase (eluent system) is as critical as the CSP. Screening should be performed in at least two of the following modes: Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP).

  • Normal Phase (NP): Typically consists of a nonpolar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). This is a traditional and highly effective mode for polysaccharide CSPs.

  • Polar Organic (PO): Uses polar organic solvents like acetonitrile, methanol, or ethanol. This mode can offer different selectivity compared to NP and is often a good choice for polar molecules like amines.[6][7]

  • Reversed-Phase (RP): Uses aqueous buffers mixed with an organic solvent like acetonitrile or methanol. While less common for initial screening on some polysaccharide phases, modern immobilized CSPs have expanded stability in these conditions.

Crucial Consideration for Amines: Mobile Phase Additives Your target analyte is a primary amine, which is basic. This structural feature is the primary cause of poor peak shape (tailing) on silica-based CSPs due to strong interactions with residual acidic silanol groups on the silica surface. To counteract this, basic additives are essential.

  • Starting Recommendation: For both NP and PO modes, add 0.1% diethylamine (DEA) or another suitable amine like butylamine or triethylamine (TEA) to your mobile phase.[8] This additive acts as a competitive base, saturating the active silanol sites and leading to symmetrical, efficient peaks.

The following table summarizes recommended starting conditions for screening.

ModeMobile Phase CompositionBasic Additive (Essential)Flow Rate (4.6 mm ID)
Normal Phase (NP) Heptane/Isopropanol (90:10, v/v)0.1% Diethylamine (DEA)1.0 mL/min
Polar Organic (PO) Acetonitrile/Methanol (90:10, v/v)0.1% Diethylamine (DEA)1.0 mL/min
Reversed-Phase (RP) Acetonitrile/Water with 10mM Ammonium Bicarbonate pH 9None (Buffer controls pH)1.0 mL/min

Section 2: Experimental Protocols & Workflows

This section provides a detailed workflow for systematic method development and a step-by-step screening protocol.

Chiral Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust chiral separation method.

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Start Define Analyte Properties (1-(2-Cl-Ph)-2-Me-Propan-1-amine) Screen_CSPs Select Screening Columns (e.g., Amylose & Cellulose CSPs) Start->Screen_CSPs Screen_MPs Screen Mobile Phases (NP, PO, RP + Additives) Screen_CSPs->Screen_MPs Evaluate Evaluate Results (Any separation? Peak shape?) Screen_MPs->Evaluate No_Sep No Separation (Try different CSPs/modes) Evaluate->No_Sep No Partial_Sep Partial Separation (Hit) (Proceed to Optimization) Evaluate->Partial_Sep Yes No_Sep->Screen_CSPs Re-screen Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additive Conc.) Partial_Sep->Optimize_MP Optimize_Temp Optimize Temperature (Usually lower T = higher Rs) Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate (Usually lower flow = higher Rs) Optimize_Temp->Optimize_Flow Validate System Suitability Test (SST) (Rs > 1.5, Tailing < 1.5) Optimize_Flow->Validate

Caption: A systematic workflow for chiral method development.

Protocol: Standard CSP Screening for 1-(2-Chlorophenyl)-2-methylpropan-1-amine

This protocol describes a two-column screening procedure. Ensure the HPLC system is clean and properly equilibrated before starting.

1. Materials & Equipment:

  • HPLC system with UV detector (e.g., set to 220 nm or 254 nm)

  • Chiral Column 1: Amylose-based CSP (e.g., CHIRALPAK® IA-3 or equivalent)

  • Chiral Column 2: Cellulose-based CSP (e.g., CHIRALCEL® OD-3 or equivalent)

  • HPLC-grade solvents: Heptane, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH)

  • Additive: Diethylamine (DEA)

  • Sample: 1-(2-Chlorophenyl)-2-methylpropan-1-amine dissolved in mobile phase or a compatible solvent at ~1 mg/mL.

2. Column Equilibration:

  • Before introducing a new mobile phase, flush the system and column with an intermediate solvent like isopropanol.

  • Equilibrate the column with the initial mobile phase for at least 10-20 column volumes. For a 250 x 4.6 mm column at 1 mL/min, this is approximately 30-40 minutes.[9]

3. Screening Steps:

StepColumnMobile Phase (Isocratic)Flow RateTemperatureInjection Vol.Run Time
1 Amylose CSPHeptane/IPA (90:10) + 0.1% DEA1.0 mL/min25 °C5 µL30 min
2 Amylose CSPACN/MeOH (90:10) + 0.1% DEA1.0 mL/min25 °C5 µL30 min
3 Cellulose CSPHeptane/IPA (90:10) + 0.1% DEA1.0 mL/min25 °C5 µL30 min
4 Cellulose CSPACN/MeOH (90:10) + 0.1% DEA1.0 mL/min25 °C5 µL30 min

4. Self-Validation & Evaluation:

  • System Suitability: After finding a promising condition, assess its performance. A good starting point for optimization should ideally have a resolution (Rs) > 1.0 and a tailing factor (Tf) < 2.0. The final validated method should target Rs > 1.5 and Tf < 1.5.

  • Decision: If partial separation (a "hit") is observed in any run, proceed to the optimization phase for that specific column/mobile phase combination. If no separation is seen, consider screening additional CSPs or more exotic mobile phases.

Section 3: Troubleshooting Guide

This Q&A section addresses specific problems you may encounter during your experiments.

Q3: I see severe peak tailing or a very broad peak for my amine. What's wrong?

A: This is the most common issue for basic analytes like amines. The primary cause is unwanted secondary interactions between the basic amine group and acidic silanol groups on the silica support of the CSP.

  • Solution 1: Add or Increase Basic Modifier: The most effective solution is to add a basic modifier to your mobile phase. If you are already using 0.1% DEA, try increasing it to 0.2% or even up to 0.5%.[8] You can also test alternative amines like ethylenediamine (EDA) or ethanolamine (AE), which can dramatically improve peak symmetry for certain compounds.[8]

  • Solution 2: Use an Immobilized CSP: Modern immobilized polysaccharide CSPs are more robust and can be washed with a wider range of solvents to clean the surface, potentially removing contaminants that contribute to active sites.

  • Solution 3 (PO/SFC Mode): In polar organic or SFC modes, a combination of an acid and a base (e.g., 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA)) can be highly effective.[6][10] The acid forms an ion pair with the analyte, which can improve chiral recognition, while the base still serves to block silanol interactions.[10]

Q4: I see only one peak. Why am I getting no enantiomeric separation?

A: A single, sharp peak indicates that the chosen CSP and mobile phase combination does not provide chiral recognition for your analyte.[9]

  • Solution 1: Change the CSP: Chiral recognition is highly specific. The first step should be to try a CSP with a different chiral selector (e.g., switch from an amylose to a cellulose-based column, or vice-versa).[2][5]

  • Solution 2: Change the Mobile Phase Mode: The conformation of the polysaccharide selector can change depending on the solvent, altering its chiral recognition capabilities.[7] If you screened in Normal Phase (NP), try Polar Organic (PO) mode. The change in solvent polarity can induce the necessary interactions for separation.

  • Solution 3: Change the Alcohol Modifier (in NP): In normal phase, switching the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter selectivity (α) and may reveal a separation.

Q5: I have some separation (Rs < 1.5), but the peaks are too close. How can I improve the resolution?

A: Improving resolution involves increasing the distance between the two peaks (selectivity, α) or making the peaks narrower (efficiency, N).

Troubleshooting_Resolution Start Problem: Poor Resolution (Rs < 1.5) Q1 Is selectivity (α) low? Start->Q1 Q2 Are peaks broad (low efficiency)? Q1->Q2 No (α is good) A1 Decrease Temperature (e.g., 25°C -> 15°C) Q1->A1 Yes A4 Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) Q2->A4 Yes A2 Adjust Mobile Phase Strength (e.g., lower % alcohol in NP) A1->A2 A3 Change Alcohol Modifier (e.g., IPA -> EtOH) A2->A3 End Achieved Baseline Separation (Rs > 1.5) A3->End A5 Check for extra-column dead volume A4->A5 A6 Optimize Additive Concentration A5->A6 A6->End

Caption: Decision tree for troubleshooting poor resolution.

  • Solution 1: Decrease Temperature: Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) often enhances the weaker bonding forces (like hydrogen bonds and dipole-dipole interactions) responsible for chiral recognition, thereby increasing selectivity and resolution.[9][11]

  • Solution 2: Decrease Flow Rate: Chiral separations often suffer from slow mass transfer kinetics. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives the analyte more time to interact with the CSP, which increases column efficiency (N) and can significantly improve resolution.[2]

  • Solution 3: Adjust Mobile Phase Strength: In normal phase, decreasing the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA) will increase retention times and often improves resolution. In reversed-phase, the opposite is true (decrease the organic solvent percentage). Make small, incremental changes.

References

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024). MDPI. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. (2025). Taylor & Francis Online. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (N/A). PubMed. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. [Link]

  • Chiral separations on polysaccharide stationary phases using polar organic mobile phases. (N/A). ResearchGate. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022). LCGC International. [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. (N/A).
  • Chiral mobile phase additives in HPLC enantioseparations. (N/A). PubMed. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (N/A). National Institutes of Health (NIH). [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate. [Link]

  • Application Notes: Chiral. (N/A). LCGC International. [Link]

  • Chiral Application Handbook. (N/A). Kromasil. [Link]

  • Chiral HPLC Separations. (N/A). Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. [Link]

Sources

Troubleshooting

Minimizing degradation of 1-(2-Chlorophenyl)-2-methylpropan-1-amine in solution

Welcome to the Technical Support Center for 1-(2-Chlorophenyl)-2-methylpropan-1-amine . As a Senior Application Scientist, I have structured this guide to address the specific stability challenges inherent to hindered be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Chlorophenyl)-2-methylpropan-1-amine .

As a Senior Application Scientist, I have structured this guide to address the specific stability challenges inherent to hindered benzylic amines . This molecule possesses a "perfect storm" of structural features—an electron-rich nitrogen, a sensitive benzylic carbon, and a halogenated ring—that requires precise handling to prevent degradation.

Module 1: The Stability Profile (The "Why")

Before troubleshooting, you must understand the enemy. This molecule degrades primarily through three pathways. Understanding these mechanisms allows you to predict and prevent failure.

Oxidative Deamination (The "Yellowing" Effect)
  • Mechanism: The carbon atom attached to the nitrogen (the benzylic position) is activated by the adjacent aromatic ring. Atmospheric oxygen can abstract the benzylic hydrogen, leading to a hydroperoxide intermediate. This decomposes into an imine, which hydrolyzes to form 1-(2-chlorophenyl)-2-methylpropan-1-one (a ketone) and ammonia.

  • Visual Indicator: Solution turns pale yellow

    
     amber 
    
    
    
    brown.
  • Risk Factor: High pH (free base form) and light exposure.

Carbamylation (The "White Crust")
  • Mechanism: Primary amines are nucleophiles. They react rapidly with atmospheric Carbon Dioxide (

    
    ) to form carbamic acid, which stabilizes as a carbamate salt.
    
  • Reaction:

    
    
    
  • Visual Indicator: White precipitate or turbidity in non-polar solvents; "ghost peaks" in LC-MS.

  • Risk Factor: Exposure to air, especially in basic or neutral solutions.

Photolytic Dechlorination
  • Mechanism: The chlorine atom on the ortho-position of the phenyl ring is susceptible to homolytic cleavage under UV light (

    
    ). This creates a highly reactive aryl radical that can polymerize or abstract hydrogen from the solvent.
    
  • Visual Indicator: Gradual loss of potency without distinct color change initially.

  • Risk Factor: Clear glass vials, benchtop work under fluorescent lights.

Module 2: Troubleshooting Guide (FAQs)

Q1: My stock solution (1 mg/mL in Methanol) turned yellow after 3 days at 4°C. Is it still usable?

  • Diagnosis: You are observing oxidative degradation, likely producing the ketone byproduct.

  • Verdict: Discard. The yellow color indicates the formation of conjugated systems (imines/oligomers). Even 1-2% degradation can interfere with biological assays or quantitation.

  • Correction: For the next batch, acidify the methanol with 0.1% Formic Acid or Acetic Acid. Protonating the amine (

    
    ) shuts down the oxidation pathway by removing the lone pair electrons from the reaction equation.
    

Q2: I see a white precipitate in my chloroform stock solution. It dissolves when I add water.

  • Diagnosis: This is the carbamate salt formed by reaction with air (

    
    ). Chloroform often contains traces of HCl (stabilizer), but if it's not enough to fully protonate the amine, the free base reacts with air. The salt is insoluble in chloroform but soluble in water.
    
  • Correction: Do not use Chloroform for storage. Use DMSO or Methanol for stock solutions. If you must use a non-polar solvent, purge the headspace with Argon and seal with Parafilm.

Q3: My LC-MS signal is drifting lower over the course of a 24-hour autosampler run.

  • Diagnosis: This is likely adsorption , not chemical degradation. Hydrophobic amines stick to the polypropylene walls of well plates and HPLC vials.

  • Correction:

    • Switch to Glass or Silanized Glass vials.

    • Ensure your solvent contains at least 20% organic (MeOH/ACN) to keep the molecule solvated.

    • Add 0.1% Formic Acid to the sample diluent to maintain solubility.

Module 3: Experimental Protocols

These protocols are designed to be self-validating. If followed, the degradation pathways described above are chemically blocked.

Protocol A: Preparation of the "Gold Standard" Stock Solution

Use this method for analytical standards or long-term storage (>1 week).

Reagents:

  • Compound: 1-(2-Chlorophenyl)-2-methylpropan-1-amine (HCl salt preferred).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC Grade).

  • Stabilizer: 1M Hydrochloric Acid (aqueous) or Formic Acid.

Step-by-Step:

  • Weighing: Weigh the solid quickly. If the compound is a free base (oil), weigh it directly into a tared amber glass vial.

  • Acidification (CRITICAL):

    • If using Free Base: Add 1.1 equivalents of HCl (e.g., 10

      
      L of 1M HCl per mg of compound) before adding the bulk solvent. This converts the amine to the stable hydrochloride salt immediately.
      
    • If using HCl Salt: Proceed to step 3.

  • Solvation: Add DMSO or Methanol to reach target concentration (e.g., 10 mM). Vortex for 30 seconds.

  • Degassing: Bubble high-purity Nitrogen (

    
    ) or Argon gas through the solution for 2 minutes to displace dissolved Oxygen and 
    
    
    
    .
  • Storage: Cap tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm. Store at -20°C or -80°C .

Protocol B: Recovery of Oxidized Samples (Salvation)

Can I save a degraded sample? Answer: Generally No . However, if the issue is only Carbamate formation (white solid), you can reverse it:

  • Add dilute acid (0.1 M HCl) to the sample.

  • The acid protonates the amine, releasing the

    
     as gas.
    
  • Filter the solution. The filtrate contains the recovered amine salt. Verify purity by HPLC before use.

Module 4: Visualization of Degradation Logic

The following diagram illustrates the decision matrix for handling this amine in solution.

StabilityLogic Start 1-(2-Chlorophenyl)-2-methylpropan-1-amine State Current State? Start->State Oxidation Oxidative Deamination (Yellowing) State->Oxidation High pH + O2 Carbamate Carbamate Formation (White Precipitate) State->Carbamate High pH + CO2 Stable Stable Salt Form (R-NH3+ Cl-) State->Stable Low pH + Inert Acidify Add Acid (pH < 5) Blocks Lone Pair Oxidation->Acidify Prevention Carbamate->Acidify Reversal Acidify->Stable Inert Purge N2/Ar Removes O2/CO2 Inert->Stable Amber Amber Glass Blocks UV Light Amber->Stable

Caption: Stability logic flow. Protonation (Acidification) is the central node that prevents both major degradation pathways.

Module 5: Quantitative Stability Data

The table below summarizes expected stability based on solvent and pH conditions.

Solvent SystemAdditiveStorage TempExpected StabilityPrimary Risk
DMSO (Anhydrous) None-20°C> 12 MonthsHygroscopicity (Water absorption)
Methanol 0.1% Formic Acid-20°C6-12 MonthsEvaporation
Water (PBS pH 7.4) None4°C< 24 HoursOxidation / Precipitation
Water (pH 3.0) 10mM HCl4°C1-2 WeeksHydrolysis (Slow)
Chloroform/DCM NoneRT< 3 DaysCarbamate Formation / Reaction with solvent

References

  • PubChem. 1-(2-chlorophenyl)-2-methylpropan-1-amine (Compound Summary). National Library of Medicine. Link

  • Lai, C., et al.Degradation of Benzylic Amines: Oxidative Mechanisms and Stability. Journal of Pharmaceutical Sciences.
  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2nd Ed. (Standard text for stress testing protocols).
  • Organic Chemistry Portal. Synthesis and Stability of Primary Benzylamines.Link

  • Bekbölet, M. Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation.[1] International Journal of Photoenergy.[1] (Evidence for photolytic instability of chloro-aromatics). Link

Sources

Optimization

Overcoming steric hindrance in 2-chlorophenyl amine reactions

Technical Support Center: Ticket #2-Cl-NH2 Subject: Troubleshooting Reactivity Profiles of 2-Chlorophenyl Amines (2-Chloroaniline Derivatives) Status: Open Assigned Specialist: Senior Application Scientist User Issue Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #2-Cl-NH2 Subject: Troubleshooting Reactivity Profiles of 2-Chlorophenyl Amines (2-Chloroaniline Derivatives) Status: Open Assigned Specialist: Senior Application Scientist

User Issue Summary

Users frequently report stalled conversion or complete reaction failure when utilizing 2-chloroaniline derivatives in cross-coupling (Buchwald-Hartwig) or amide bond formation.

Root Cause Analysis: The 2-chloro substituent creates a "perfect storm" of deactivation:

  • Steric Hindrance: The ortho-chloro atom physically blocks the approach of electrophiles or metal centers to the nitrogen lone pair.

  • Electronic Deactivation: The chlorine atom is highly electronegative (Inductive effect,

    
    ), significantly lowering the basicity and nucleophilicity of the amine.
    
    • Data Point: pKa of Aniline

      
       4.6 vs. pKa of 2-Chloroaniline 
      
      
      
      2.7. This
      
      
      100x reduction in basicity makes the nitrogen a poor nucleophile.

Module 1: Buchwald-Hartwig Amination Protocols

For forming C-N bonds between 2-chloroaniline and aryl halides.

The Challenge: Standard Pd(0)/Pd(II) cycles often fail because the bulky, electron-poor amine struggles to undergo amine binding (ligand substitution) on the palladium center, or the reductive elimination step is energetically unfavorable due to crowding.

Protocol A: The "Gold Standard" Catalyst System

Do not rely on simple Pd sources like


 or 

with generic phosphines. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed for difficult substrates.

Recommended System:

  • Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

    • Why: These pre-catalysts generate the active monolithic Pd(0) species immediately upon base exposure, bypassing the difficult reduction of Pd(II) by the electron-poor amine itself.[1]

  • Ligand:

    • BrettPhos: Best for Primary amines (like 2-chloroaniline).[2]

    • RuPhos: Best if your 2-chloroaniline is already substituted (Secondary amine).

  • Base: NaOtBu (Sodium tert-butoxide).[3]

    • Why: Strong bases facilitate the deprotonation/binding of the weak amine. If functional groups (esters/nitriles) prohibit this, switch to Cs₂CO₃ but expect longer reaction times.

Visual Guide: Ligand Selection Logic

LigandSelection Start Substrate Analysis: 2-Chloroaniline Derivative AmineType Amine Type? Start->AmineType Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary Ligand1 Rec: BrettPhos (Excellent for 1° amines) Primary->Ligand1 Standard Case Ligand3 Rec: XPhos (If partner is also hindered) Primary->Ligand3 Extremely Bulky Electrophile Ligand2 Rec: RuPhos (Standard for 2° amines) Secondary->Ligand2

Caption: Decision matrix for selecting the optimal Buchwald ligand based on amine substitution and steric environment.

Module 2: Amide Coupling (The "Sledgehammer" Approach)

For coupling 2-chloroaniline with Carboxylic Acids.

The Challenge: Standard coupling reagents (EDC/HOBt) rely on the amine attacking an activated ester. 2-chloroaniline is often too weak to attack these intermediates before they hydrolyze or rearrange.

Hierarchy of Activation

If standard conditions fail, move down this list. Do not waste time optimizing EDC conditions.

Activation MethodReagent System"Sledgehammer" ScoreWhen to use
Standard HATU / DIPEA3/5First attempt. Works for moderate sterics.
Acid Chloride (COCl)₂ or SOCl₂ / Pyridine4/5If HATU fails. Generates highly reactive -COCl.
Ghosez’s Reagent 1-Chloro-N,N,2-trimethyl-1-propenylamine5/5The Fixer. Converts acid to acid chloride in situ under neutral conditions.
Acyl Fluoride TFFH / DIPEA4.5/5Excellent for sterically hindered amines; Acyl fluorides are stable yet highly reactive toward amines.
Protocol B: Ghosez’s Reagent Method (For Stubborn Substrates)

This method avoids the harsh acidic conditions of thionyl chloride while providing the reactivity of an acid chloride.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC (acid spot should disappear).

  • Coupling: Add 2-chloroaniline (1.1 equiv) and Pyridine (2.0 equiv) directly to the same flask.

  • Reaction: Stir at reflux (40°C) for 4–16 hours.

  • Workup: Quench with water. The product is usually the organic layer.

Module 3: Troubleshooting & FAQs

Q1: My Buchwald reaction turns black immediately and yields no product. What happened? A: This is "Pd Black" precipitation. The catalyst decomposed before the catalytic cycle could start.

  • Diagnosis: Your amine binding was too slow, or oxygen was present.

  • Fix:

    • Switch to a Palladacycle Pre-catalyst (e.g., BrettPhos Pd G4). These are more stable.[4]

    • Ensure rigorous degassing (sparge with Argon for 15 mins, do not just vacuum/backfill).

    • Lower the temperature slightly (start at 60°C, then ramp to 100°C) to allow the active species to stabilize.

Q2: I am trying to do an SNAr reaction displacing a Fluorine on a nitrobenzene with 2-chloroaniline, but it won't work. A: 2-chloroaniline is too weak of a nucleophile for standard


, even with good leaving groups.
  • Fix: Add a Lewis Acid catalyst like Yb(OTf)₃ (10 mol%) to activate the electrophile, or switch to LiHMDS (Lithium Hexamethyldisilazide) to deprotonate the aniline first, creating the highly nucleophilic anilide anion.

Q3: Can I use Copper catalysis instead of Palladium? A: Yes. For cost-sensitive scale-up, Copper is viable but requires specific ligands.

  • Recommendation: Use CuI (10 mol%) with Oxalamide ligands or 2-isobutyrylcyclohexanone . These are specifically reported to facilitate the coupling of sterically hindered aryl halides with anilines.

References

  • Buchwald-Hartwig Ligand Selection

    • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Steric Hindrance in Amide Coupling

    • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development, 2016.

  • Ghosez's Reagent Protocol

    • Ghosez, L., et al. "Formation of Acyl Chlorides Under Neutral Conditions." Journal of the Chemical Society, Chemical Communications, 1979.

  • Physical Properties & pKa Data

    • Evans pKa Table, Harvard University.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Recrystallization of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing purification bottlenecks with 1-(2-Chlorophenyl)-2-methylpropan-1-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing purification bottlenecks with 1-(2-Chlorophenyl)-2-methylpropan-1-amine .

Due to its molecular architecture—a primary amine flanked by a bulky alpha-isopropyl group and an ortho-chloro substituted phenyl ring—this compound exhibits profound steric hindrance. While isolating it as a hydrochloride (HCl) salt is the standard industry practice to improve stability and crystallinity, the unique steric bulk severely kinetically delays crystal lattice packing. This frequently leads to severe purification challenges, most notably Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Below is our authoritative troubleshooting guide, combining thermodynamic principles with field-proven process chemistry methodologies.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my 1-(2-Chlorophenyl)-2-methylpropan-1-amine HCl salt form a gummy oil instead of crystals upon cooling?

A1: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This is a thermodynamic phenomenon where a supersaturated solution separates into two distinct liquid phases (a solute-rich oil and a solute-lean solvent) rather than forming a solid crystal lattice [1].

The Causality: The ortho-chloro group and the alpha-isopropyl group create massive steric hindrance around the primary amine. When the HCl salt forms, the strong ionic interactions drive the molecules together, but the bulky, asymmetric hydrophobic framework struggles to align into a highly ordered crystal lattice. Because lattice integration is kinetically hindered, the system takes the path of least thermodynamic resistance: it crosses the binodal boundary and forms a highly mobile, disordered solute-rich liquid phase [2].

LLPS_Thermodynamics Start Saturated Solution (High Temp) Cooling Cooling Phase Start->Cooling MSZW Metastable Zone (Supersaturated) Cooling->MSZW LLPS Liquid-Liquid Phase Separation (Binodal Boundary Crossed) MSZW->LLPS High Cooling Rate / No Seeds Seeding Introduction of Seeds (Bypasses Primary Nucleation) MSZW->Seeding Optimal Intervention OilingOut Oiling Out (Solute-Rich Droplets) LLPS->OilingOut Gummy Impure Gummy Solid (Impurities Trapped) OilingOut->Gummy CrystalGrowth Controlled Crystal Growth (Lattice Integration) Seeding->CrystalGrowth PureProduct High-Purity Crystals CrystalGrowth->PureProduct

Thermodynamic pathways of crystallization vs. oiling out (LLPS) during cooling.

Q2: My crystallized product still contains significant amounts of regioisomers (e.g., 3-chloro or 4-chloro analogs). Why isn't recrystallization rejecting these impurities?

A2: If your process briefly passes through an oiling-out phase before eventually solidifying, the solute-rich oil droplets act as a highly efficient, localized extraction solvent for structurally similar impurities [1]. Because the regioisomers share nearly identical partition coefficients, they concentrate heavily within the oil droplets. When these droplets spontaneously solidify into a gum or polycrystalline mass, the impurities are kinetically trapped within the matrix [4]. Preventing LLPS entirely is mandatory for effective impurity rejection.

Q3: How can I thermodynamically bypass the LLPS boundary to ensure pure crystal growth?

A3: You must alter the phase diagram by changing the solvent system and controlling the supersaturation trajectory.

  • Solvent System: Transitioning from a single-solvent cooling crystallization to a binary solvent/anti-solvent system (e.g., Isopropanol / Methyl tert-butyl ether) flattens the solubility curve, widening the Metastable Zone Width (MSZW) [3].

  • Seeding: Introducing pure seed crystals within the MSZW provides a low-energy surface for nucleation. This bypasses the high energy barrier of primary nucleation, consuming supersaturation via crystal growth faster than the system can reach the LLPS miscibility gap[3].

Part 2: Quantitative Process Parameters

To establish a self-validating system, researchers must strictly control the kinetic parameters of the crystallization. The table below summarizes the critical data points required to shift the process from an LLPS-prone state to a robust crystallization state.

ParameterLLPS-Prone Condition (Failure)Optimized Condition (Success)Mechanistic Rationale
Solvent System Single solvent (e.g., Pure Ethanol)Binary (Isopropanol / MTBE)Flattens solubility curve; MTBE acts as a highly tunable anti-solvent.
Cooling Rate Linear, > 1.0 °C/minCubic, < 0.2 °C/minPrevents rapid accumulation of supersaturation, keeping the system within the MSZW.
Seeding Temp. Unseeded (Spontaneous)55 °C (Middle of MSZW)Provides immediate surface area for lattice integration, bypassing primary nucleation.
Seed Loading 0%1.0 - 2.0% w/wEnsures sufficient surface area to consume supersaturation faster than LLPS droplet generation.

Part 3: Optimized Experimental Protocol

The following step-by-step methodology outlines an Anti-Solvent Seeding Crystallization designed specifically to purify 1-(2-Chlorophenyl)-2-methylpropan-1-amine HCl while strictly avoiding oiling out.

Recrystallization_Workflow Step1 1. Dissolution (IPA, 65°C) Step2 2. Polishing Filtration Step1->Step2 Step3 3. Anti-Solvent (MTBE, 1 vol) Step2->Step3 Step4 4. Seeding (55°C, 1% w/w) Step3->Step4 Step5 5. Anti-Solvent Dosing (4 vol) Step4->Step5 Step6 6. Cubic Cooling (to 5°C) Step5->Step6 Step7 7. Isolation & Drying Step6->Step7

Step-by-step anti-solvent seeding crystallization workflow for primary amine hydrochlorides.

Methodology: Anti-Solvent Seeding Crystallization
  • Dissolution: Suspend the crude 1-(2-Chlorophenyl)-2-methylpropan-1-amine HCl in 3 volumes (relative to crude mass) of anhydrous Isopropanol (IPA). Heat the reactor to 65 °C under moderate agitation until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated secondary reactor. Causality: Removing insoluble foreign particulates prevents uncharacterized heterogeneous nucleation, which can trigger premature, uncontrolled precipitation.

  • Initial Anti-Solvent Addition: While maintaining the temperature at 60 °C, slowly dose 1 volume of Methyl tert-butyl ether (MTBE) over 15 minutes.

  • Seeding (Critical Step): Cool the reactor linearly to 55 °C. At this temperature, the solution is supersaturated but safely within the MSZW. Add 1.0% to 2.0% w/w of highly pure, milled 1-(2-Chlorophenyl)-2-methylpropan-1-amine HCl seed crystals. Hold the temperature at 55 °C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Final Anti-Solvent Dosing: Dose an additional 4 volumes of MTBE over 2 hours using a linear addition profile. The continuous addition of anti-solvent drives the yield while the existing seed bed dictates orderly crystal growth.

  • Controlled Cooling: Apply a cubic cooling ramp (slow initial cooling, accelerating toward the end) from 55 °C down to 5 °C over a period of 4 hours. Causality: A cubic profile matches the increasing surface area of the growing crystals, maintaining a constant, low level of supersaturation and strictly avoiding the LLPS binodal boundary.

  • Isolation & Drying: Filter the resulting thick white slurry via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (0 °C) MTBE to displace the mother liquor and remove surface-bound impurities. Dry the crystals under vacuum (≤ 50 mbar) at 40 °C for 12 hours to yield the high-purity product.

References

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo AutoChem. URL:[Link]

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Mettler Toledo AutoChem. URL:[Link]

  • Veesler, S. et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". Processes (MDPI). URL:[Link]

  • Lafferrère, L. et al. "A method to crystallize substances that oil out". ResearchGate. URL:[Link]

Optimization

Addressing background noise in MS detection of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

Welcome to the technical support guide for the mass spectrometric analysis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the mass spectrometric analysis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise during LC-MS detection. Our goal is to move beyond simple checklists and provide a deeper understanding of the causality behind these challenges, empowering you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial questions. For more detailed protocols and explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: I'm seeing high background noise across my entire chromatogram. What are the most common culprits?

High, persistent background noise is almost always a sign of system-wide contamination.[1][2] The issue is often not with your specific analyte or method but with the cleanliness of your analytical setup.

Table 1: Common Sources of Background Noise and Quick Solutions

Potential Source Common Indicators Immediate Actions to Consider
Mobile Phase / Solvents Broad, continuous baseline noise, often at low m/z ranges. Prepare fresh aqueous mobile phase daily to prevent microbial growth.[3] Use only LC-MS grade solvents and additives.[1][4]
LC System Contamination Ghost peaks, pressure fluctuations, shifting retention times. Flush the entire LC system, including the column, with a strong solvent wash sequence.[3][5]
MS Ion Source Gradual loss of sensitivity over time, poor signal-to-noise ratio. Perform weekly cleaning of the ion source components (e.g., spray shield, capillary).[6]

| Sample Matrix | Ion suppression or enhancement, particularly at the analyte's retention time. | Review your sample preparation protocol. Consider adding a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step.[7] |

Q2: My signal-to-noise ratio for 1-(2-Chlorophenyl)-2-methylpropan-1-amine is poor, but the overall background isn't extremely high. What should I investigate?

This points towards a more specific issue, likely related to your analyte's ionization or co-eluting interferences. The primary suspects are matrix effects, where components from your sample matrix interfere with the ionization of your target analyte, or suboptimal MS source conditions.[8][9] Matrix components can compete with your analyte for ionization, leading to a suppressed signal.[10]

Q3: Could the chlorine atom in my analyte cause specific background issues or adducts?

Yes, while your primary analysis for this amine will be in positive ion mode ([M+H]⁺), the presence of chlorine can lead to the formation of chloride adducts ([M+Cl]⁻) in negative ion mode.[11][12][13][14] If you are performing polarity switching experiments or if there is significant chloride contamination in your system (e.g., from chlorinated solvents), you may observe these adducts.[15] More commonly in positive mode, you should be aware of adducts with mobile phase components like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), which can split your signal and complicate quantification.[14][16]

Q4: What is the very first diagnostic step I should take when encountering unexpected background noise?

Before disassembling any hardware, inject a series of blanks. Run a blank consisting of your mobile phase and another with your sample diluent. This simple test helps differentiate between contamination originating from your LC-MS system (present in all blanks) versus contamination introduced by your sample or sample preparation workflow.[17]

In-Depth Troubleshooting Guides

Section 1: System-Level Contamination and Mitigation

A pristine instrument is the foundation of sensitive analysis. Contamination is a common threat in MS systems, originating from sample residues, mobile phase impurities, and column bleed, often manifesting as high background noise.[1]

When faced with high background noise, a systematic approach is crucial to pinpoint the source without unnecessary downtime. The following workflow helps isolate the problem area.

A High Background Noise Observed B Inject Blank Solvent (e.g., 50:50 ACN:H2O) A->B C Is Noise Still High? B->C D Isolate LC from MS (Divert flow to waste) C->D Yes H Inject Sample Matrix Blank (without analyte) C->H No E Is MS Noise High? D->E F Contamination is in MS System (Ion Source, Optics, Gas lines) E->F Yes G Contamination is in LC System E->G No L System is Clean. Investigate Method Parameters (In-source fragmentation, etc.) F:e->L:w G:e->L:w I Is Noise High? H->I J Noise is from Sample Matrix (Matrix Effect) I->J Yes K Noise is from Reagents/Glassware used in Sample Prep I->K No J:e->L:w K:e->L:w

Caption: A logical workflow to systematically identify the source of background noise.

The quality of your solvents is paramount. Non-LCMS grade solvents contain impurities that increase background noise.[1][4]

  • Causality: Aqueous mobile phases are susceptible to microbial growth, which introduces a host of organic contaminants into the system. Always prepare fresh aqueous mobile phases daily.[3] Additives like formic acid or ammonium acetate must be of the highest purity to avoid introducing contaminants or forming unwanted adducts.[18]

  • Protocol: Use only LC-MS grade or equivalent solvents and additives. Filter all aqueous mobile phases through a 0.22 µm filter before use.

Residues from previous analyses, especially from complex matrices, can accumulate in the autosampler, injection port, tubing, and column, leading to carryover and increased noise.[6]

  • Causality: Each component in the flow path is a potential source of contamination. Buffer salts can precipitate when solvent compositions change abruptly, causing blockages and baseline noise.[1]

  • Protocol: Implement a rigorous system flush between analytical batches. See Protocol 1: Systematic LC-MS System Flush and Cleaning for a detailed procedure.

The ion source is where the magic of ionization happens, but it's also where non-volatile components from your sample and mobile phase deposit.

  • Causality: Over time, a film of contaminants coats the ion source components (capillary, spray shield, skimmer cone). This coating can charge unpredictably, deflecting analyte ions and reducing sensitivity while contributing to background noise.[5]

  • Protocol: Perform a weekly cleaning of the ion source as part of your routine maintenance.[6] For stubborn contamination, a more thorough monthly cleaning of ion optics and lenses may be required.[6]

Section 2: Sample-Related Issues (Matrix Effects)

Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte.[7][9] For an amine like 1-(2-Chlorophenyl)-2-methylpropan-1-amine, which is analyzed in positive ESI mode, ion suppression is a common challenge.[10]

The Mechanism of Ion Suppression cluster_0 ESI Droplet cluster_1 Gas Phase Analyte Analyte Ion (Target) MS_Inlet To Mass Analyzer Analyte->MS_Inlet Signal Matrix Matrix Molecule (Interference) Matrix->MS_Inlet Suppression (Competition for charge/surface)

Caption: How matrix components interfere with analyte ionization in the ESI source.

The hallmark of matrix effects is a reproducible drop in signal intensity when the analyte is spiked into an extracted sample matrix compared to a clean solvent.

  • Causality: In the electrospray droplet, your analyte and co-eluting matrix components compete for access to the droplet surface and for available charge.[8] Highly abundant or easily ionizable matrix components can "win" this competition, leaving fewer of your analyte molecules to be successfully ionized and detected, thus suppressing the signal.[10]

  • Protocol: A post-extraction spike experiment is the gold standard for quantifying matrix effects. See Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects .

Mitigation strategies fall into two categories: removing the interfering components or separating them chromatographically.[7]

  • Improve Sample Preparation: The most effective approach is to remove matrix components before injection. For drug development samples in biological fluids, techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at cleaning up samples.

  • Optimize Chromatography: If you cannot remove the interferences, separate them from your analyte. Adjusting the chromatographic gradient to move your analyte away from highly suppressed regions (often early in the run where salts and polar molecules elute) can significantly improve the signal.

  • Use a Diverter Valve: If your system has a diverter valve, you can direct the early, unretained portion of the run (containing salts and other interferences) to waste instead of the MS source.[19]

Section 3: Analyte-Specific Considerations

The chemical nature of 1-(2-Chlorophenyl)-2-methylpropan-1-amine itself can influence MS detection and potential background noise.

In positive ion mode, your analyte will primarily form the protonated molecule [M+H]⁺. However, other adducts can form, which can be a source of confusion and can lower the signal of your primary ion.

  • Causality: Adducts form when the analyte ion associates with other molecules present in the mobile phase or from contaminants. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are common contaminants from glassware, while ammonium ([M+NH₄]⁺) can come from mobile phase additives.

  • Solution: Minimize the use of glass and ensure high-purity additives. If adducts are unavoidable, you may need to sum the signals of the primary ion and the adducts for quantification, or adjust your method to favor the formation of a single, stable ion.

Table 2: Predicted Ions and Adducts for 1-(2-Chlorophenyl)-2-methylpropan-1-amine (C₁₀H₁₄ClN)

Adduct Ionization Mode Predicted m/z Notes
[M+H]⁺ Positive 184.0888 Primary target ion for quantification.[16]
[M+Na]⁺ Positive 206.0707 Common adduct from glassware or solvent contamination.[16]
[M+NH₄]⁺ Positive 201.1153 Forms if ammonium salts (e.g., ammonium acetate) are used.[14][16]
[M-H]⁻ Negative 182.0742 Possible in negative mode, but less likely for an amine.[16]

| [M+Cl]⁻ | Negative | 218.0508 | Possible if chlorinated solvents or high Cl⁻ contamination is present.[11][13] |

Fragmentation can occur in the high-pressure region of the ion source, before ions enter the mass analyzer.[20][21] This is not the same as the intentional fragmentation in the collision cell (MS/MS).

  • Causality: High voltages in the ion source (like the declustering potential or fragmentor voltage) and high source temperatures can impart enough energy to cause fragile molecules to fragment.[20] This can lead to a reduced signal for your intended precursor ion and create unexpected background ions.[22]

  • Solution: Optimize the declustering potential (DP) or fragmentor voltage. Start with a low value and gradually increase it while monitoring the [M+H]⁺ signal. The optimal value will maximize the precursor signal without inducing significant fragmentation. Similarly, use the lowest source temperature that still provides efficient desolvation to avoid thermal degradation.[4][20]

Experimental Protocols

Protocol 1: Systematic LC-MS System Flush and Cleaning

This protocol is designed to systematically remove contamination from the LC system and MS source.

Table 3: Recommended Cleaning Solvents

Step Solvent Mixture Purpose
1 90:10 Water/Methanol Removes salts and polar contaminants.
2 Isopropanol (IPA) Removes non-polar contaminants and lipids.

| 3 | 50:50 Methanol/Acetonitrile | General purpose flush. |

Procedure:

  • Preparation: Remove the column and replace it with a union. Prepare fresh bottles of the cleaning solvents.

  • LC Flush:

    • Purge each pump line with the appropriate solvent.

    • Flush the system with 90:10 Water/Methanol at a low flow rate (e.g., 0.2 mL/min) for 30 minutes, directing the flow to waste.

    • Flush with 100% Isopropanol for 30 minutes.

    • Flush with 50:50 Methanol/Acetonitrile for 30 minutes.

  • Autosampler Cleaning: Clean the needle and injection port according to the manufacturer's instructions, typically involving flushing with strong and weak wash solvents.

  • Ion Source Cleaning:

    • Following all safety procedures, vent the instrument and allow the source to cool.

    • Carefully remove the spray shield, capillary, and other user-accessible components.

    • Sonicate the metal parts in a sequence of water, methanol, and finally isopropanol (15 minutes each).

    • Wipe down the interior of the source housing with lint-free cloths dampened with 50:50 methanol/water.

    • Allow all parts to dry completely before reassembly.

  • Re-equilibration: Reinstall the column, pump your initial mobile phase through the system until the pressure and baseline are stable. Perform several blank injections to confirm the background has been reduced.[23]

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement from your sample matrix.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike your analyte at a known concentration (e.g., 50 ng/mL) into the final mobile phase composition or your sample diluent.

    • Set B (Post-Spike Sample): Take a blank sample (e.g., plasma, urine) through your entire extraction procedure. In the final step, spike the extracted matrix with the analyte to the same concentration as Set A.

    • Set C (Blank Matrix): Inject a blank extracted matrix without any spiked analyte to assess background interferences at the analyte's retention time.

  • Analysis: Inject all three sets of samples onto the LC-MS system using your analytical method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 80-120% are often considered acceptable, but this depends on the requirements of your assay.[8]

By systematically addressing potential sources of noise from the instrument to the sample itself, you can significantly improve the quality and reliability of your data for 1-(2-Chlorophenyl)-2-methylpropan-1-amine.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025).
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci (2025).
  • Formation and decompositions of chloride adduct ions, [M + Cl]-, in negative ion electrospray ionization mass spectrometry - PubMed (2000).
  • How should the LC-MS system be maintained for optimal performance? - Biocrates.
  • Formation and decomposition of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry - ResearchGate.
  • Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS - Springer (2011).
  • Formation and decompositions of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry - ACS Publications (2000).
  • Understanding the Basics of LC & MS Maintenance: A Guide for Beginners - Lab Manager (2023).
  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube (2015). Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci (2025).
  • Controlling Contamination in LC/MS Systems - Waters Help Center.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Euro Pub (2024).
  • Interferences and contaminants encountered in modern mass spectrometry - Journal of Mass Spectrometry (2007).
  • How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? - ResearchGate (2017).
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) (2021).
  • The do's and don'ts: best practices to prolong the life of your equipment | Providion Group.
  • Mass Spec contamination issue - High background - Waters Knowledge Base.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - Creative Proteomics.
  • Removal of Cl ions to prevent adduct formation - Chromatography Forum (2005).
  • Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange (2022).
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise - Chromatography Online (2018).
  • High background after preventative maintenance - Chromatography Forum (2020).
  • Why my mass spec background signal is so high? : r/CHROMATOGRAPHY - Reddit (2023).
  • 1-(2-chlorophenyl)-2-methylpropan-1-amine - PubChem.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms - PerkinElmer.
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC (2018).
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification - IntechOpen (2012).
  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu.
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC (2022).
  • Application of LCMS in small-molecule drug development - European Pharmaceutical Review (2016).
  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs (2022).
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Nitrosamines Exchange (2023).
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC (2015).
  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS - Wiley Analytical Science (2023).

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 1-(2-Chlorophenyl)-2-methylpropan-1-amine Extraction

An advanced guide to optimizing the liquid-liquid extraction of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, designed for chemical researchers and drug development professionals. This guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide to optimizing the liquid-liquid extraction of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, designed for chemical researchers and drug development professionals.

This guide provides a comprehensive framework for selecting the optimal solvent and troubleshooting common issues encountered during the liquid-liquid extraction (LLE) of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to ensure your extraction protocols are both efficient and robust.

Part 1: Foundational Principles of Solvent Selection

Understanding the physicochemical properties of the target analyte is the cornerstone of developing an effective LLE protocol. The extraction process is governed by the partitioning of the amine between two immiscible liquid phases, a behavior directly influenced by its molecular structure and the chosen solvent system.[1][2]

Key Physicochemical Properties of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

The structure of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, featuring a basic amino group, a non-polar chlorophenyl ring, and an isopropyl group, dictates its solubility and behavior during extraction. Its properties suggest a moderate lipophilicity, making it a good candidate for LLE.

PropertyValue (Predicted/Estimated)Significance for Extraction
Molecular Formula C₁₀H₁₄ClNDefines the elemental composition.[3]
Molecular Weight 183.68 g/mol Used for concentration calculations.[4][5]
XLogP3 (Lipophilicity) 2.8Indicates good solubility in non-polar organic solvents.[3][4]
pKa of Conjugate Acid ~9.5 - 10.5 (Estimated)Critical for pH-dependent partitioning. The amine is neutral and organic-soluble at high pH and a charged salt (water-soluble) at low pH.[6][7]
The Central Role of pH in Amine Extraction

For basic compounds like amines, pH is the most powerful variable in LLE. The extraction's efficiency depends on controlling the ionization state of the amine.[6][8]

  • To Extract into the Organic Phase: The aqueous phase must be made basic. A general rule is to adjust the pH to be at least 2 units above the pKa of the amine's conjugate acid.[9] At this high pH, the amine (R-NH₂) is in its neutral, deprotonated form, making it more soluble in the organic solvent.

  • To Extract into the Aqueous Phase (for purification): The aqueous phase must be made acidic. Adjusting the pH to at least 2 units below the pKa of the conjugate acid protonates the amine (R-NH₃⁺), forming a water-soluble salt.[9] This is the basis for acid-base back-extraction to remove neutral impurities.

// Invisible nodes for alignment dummy1 [style=invis, width=0.1]; dummy2 [style=invis, width=0.1]; Organic_Start -> dummy1 [style=invis]; dummy1 -> Aqueous_Acid [style=invis]; Aqueous_Acid -> dummy2 [style=invis]; dummy2 -> Organic_Final [style=invis];

} caption: Acid-base extraction workflow for amine purification.

Part 2: A Practical Guide to Solvent Selection

An ideal extraction solvent should exhibit high affinity for the neutral amine, be immiscible with water, have a low boiling point for easy removal, and be safe to handle.

Recommended Solvents for Extraction

Based on the "like dissolves like" principle, solvents with moderate to low polarity are generally effective.[10]

SolventPolarity IndexBoiling Point (°C)Water ImmiscibilityKey Considerations
Ethyl Acetate (EtOAc) 4.477.1GoodGood all-around choice; can be prone to hydrolysis under very high or low pH.[11]
Dichloromethane (DCM) 3.139.6ExcellentHigh density (forms bottom layer); effective but has health and environmental concerns.
Diethyl Ether (Et₂O) 2.834.6GoodVery volatile and flammable, requiring careful handling.
Toluene 2.4110.6ExcellentEffective for non-polar compounds; higher boiling point makes it harder to remove.
Methyl tert-butyl ether (MTBE) 2.555.2ExcellentSafer alternative to diethyl ether; less prone to peroxide formation.
n-Butanol 4.0117.7PartialUseful if the amine shows some water solubility; can help prevent emulsions.[9]
Experimental Protocol: Solvent Screening

This protocol provides a systematic approach to identifying the best solvent for your specific experimental conditions.

  • Preparation : Prepare a stock solution of your crude 1-(2-Chlorophenyl)-2-methylpropan-1-amine mixture in a suitable, easily evaporated solvent (e.g., methanol).

  • Aqueous Phase Adjustment : Prepare an aqueous solution (e.g., deionized water) and adjust its pH to >12 using 1M NaOH. This ensures the amine is in its neutral, extractable form.

  • Small-Scale Test :

    • In separate small vials, add 1 mL of the basified aqueous solution.

    • To each vial, add 1 mL of a different candidate solvent from the table above (Ethyl Acetate, DCM, Toluene, etc.).

    • Add a small, known aliquot of your amine stock solution to each vial.

  • Extraction : Cap the vials and mix gently by inverting or swirling for 2-5 minutes. Vigorous shaking can cause emulsions.[12]

  • Phase Separation : Allow the layers to separate. If an emulsion forms, refer to the Troubleshooting Guide (Part 3).

  • Analysis : Carefully sample the organic layer from each vial. Analyze the concentration of the amine in each solvent using a suitable technique (e.g., HPLC, GC-MS).

  • Selection : The solvent that yields the highest concentration of the amine is the most efficient for this extraction.

// Define nodes Start [label="Start: Crude Amine Sample", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_Aq [label="Prepare Aqueous Phase\n(pH > 12 with NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Select_Solvents [label="Select Candidate Solvents\n(EtOAc, DCM, Toluene, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; LLE [label="Perform Small-Scale LLE\n(1:1 Aq:Org Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Emulsion [label="Emulsion Formed?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot [label="Apply Troubleshooting\n(See Part 3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Organic Layer\n(HPLC, GC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compare [label="Compare Yields & Select\nOptimal Solvent", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Define edges Start -> Prep_Aq; Prep_Aq -> Select_Solvents; Select_Solvents -> LLE; LLE -> Check_Emulsion; Check_Emulsion -> Troubleshoot [label="Yes"]; Troubleshoot -> LLE; Check_Emulsion -> Analyze [label="No"]; Analyze -> Compare; } caption: Decision workflow for empirical solvent selection.

Part 3: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q1: Why is my extraction yield consistently low?

A1: Low yield is often traced back to one of three issues: incorrect pH, sub-optimal solvent choice, or the inherent water solubility of your amine.

  • Verify Aqueous pH : Ensure the pH of the aqueous layer is at least 2 units above the pKa of your amine's conjugate acid (aim for pH > 12). Use a pH meter for accuracy. An insufficiently basic solution will leave a significant portion of your amine protonated and water-soluble.[9]

  • Re-evaluate Your Solvent : If your amine is more polar than anticipated, a non-polar solvent like toluene may be inefficient. Try a more polar extraction solvent, such as n-butanol.[9]

  • Use the "Salting Out" Technique : For amines with some water solubility, adding a salt like sodium chloride (NaCl) to the aqueous phase until saturation can significantly decrease the amine's aqueous solubility, driving more of it into the organic layer.[9][12]

Q2: An emulsion has formed between the layers. How can I break it?

A2: Emulsions are common when the sample contains surfactant-like compounds or when the mixture is agitated too aggressively.[12] It is always easier to prevent an emulsion than to break one.

  • Prevention : Gently swirl or invert the separatory funnel instead of shaking it vigorously. This minimizes the agitation that creates emulsions while still providing sufficient surface area for extraction.[12]

  • Breaking an Emulsion :

    • Let it Sit : Sometimes, simply allowing the mixture to stand for 10-30 minutes is enough for the layers to separate.[13][14]

    • Add Brine : Introduce a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which helps force the separation of the phases.[12]

    • Filtration : Filter the mixture through a plug of glass wool or phase separation filter paper. This can physically disrupt the emulsion.[12]

    • Centrifugation : If the volume is manageable, centrifuging the mixture is a highly effective method to force the layers to separate.[13][15]

    • Add a Different Solvent : Adding a small amount of a different organic solvent (e.g., a few mL of methanol or n-butanol) can alter the properties of the organic phase and break the emulsion.[12]

Q3: My extracted product is impure. How can I clean it up using LLE?

A3: If your organic extract contains non-basic (neutral or acidic) impurities, a simple acid-base back-extraction is a powerful purification technique.

  • Acidic Wash : Take your crude organic extract and wash it with a dilute aqueous acid (e.g., 1 M HCl). Your basic amine will become protonated (R-NH₃⁺) and move into the acidic aqueous layer, while neutral impurities will remain in the organic solvent.[9]

  • Separate and Discard : Separate the two layers and discard the organic layer that contains the neutral impurities.

  • Basify and Re-extract : Take the acidic aqueous layer (which now contains your protonated amine) and add a base (e.g., 1 M NaOH) until the pH is strongly basic (pH > 12). This deprotonates your amine, making it insoluble in water again.[9]

  • Final Extraction : Extract your now-purified amine from the basified aqueous solution with a fresh portion of your chosen organic solvent (e.g., ethyl acetate). This final organic extract should contain your purified product.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best starting pH for the aqueous phase to ensure the amine is in its neutral form?

A good starting point is a pH of 12 or higher. Since the pKa of the conjugate acid is estimated to be around 9.5-10.5, a pH of 12 ensures you are well above the 2-pH-unit rule, maximizing the concentration of the neutral, organic-soluble form of the amine.[6][9]

Q2: Can I reuse the extraction solvent?

It is not recommended for analytical or final purification steps, as any non-volatile impurities will become concentrated upon solvent reuse. For initial crude extractions where the goal is bulk separation, solvent reuse might be considered after appropriate evaluation, but fresh solvent should always be used for the final purification steps to ensure high purity.

Q3: What safety precautions should I take when working with these solvents?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (check a glove compatibility chart for the specific solvent), and a lab coat. Be particularly cautious with highly flammable solvents like diethyl ether and potentially toxic ones like dichloromethane.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
  • 1-(2-chlorophenyl)-N-methylpropan-2-amine. LookChem.
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Benchchem.
  • Techniques for Emulsion Breaking for Oil in W
  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing).
  • Extraction solvent for amines in an aqueous reaction solution? Reddit.
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • Liquid–liquid extraction. Wikipedia.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
  • 1-(2-Chlorophenyl)-N-methylpropan-2-amine. PubChem.
  • 2-(3-Chlorophenyl)-2-methylpropan-1-amine. MilliporeSigma.
  • 1-(2-chlorophenyl)-2-methylpropan-1-amine. PubChemLite.
  • Overview of Liquid-Liquid Extraction (LLE)
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Solvent Miscibility Table. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of 1-(2-Chlorophenyl)-2-methylpropan-1-amine Salts

Welcome to the technical support center for 1-(2-Chlorophenyl)-2-methylpropan-1-amine and its various salt forms. This resource is designed for researchers, scientists, and drug development professionals to effectively t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Chlorophenyl)-2-methylpropan-1-amine and its various salt forms. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges related to the hygroscopic nature of these compounds. This guide provides in-depth technical information, practical experimental protocols, and expert insights to ensure the stability, quality, and manufacturability of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for my 1-(2-Chlorophenyl)-2-methylpropan-1-amine salts?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For pharmaceutical compounds like the salts of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, this can lead to a host of issues. Moisture uptake can cause physical changes such as clumping, caking, and deliquescence (dissolving in the absorbed water), which complicates handling, weighing, and formulation processes.[3][4][5][6] Chemically, the presence of water can lead to degradation of the API through hydrolysis, potentially affecting its efficacy and safety.[3][7] Furthermore, moisture can induce changes in the solid-state form, such as converting an anhydrous crystal to a hydrate, which can alter critical properties like solubility and bioavailability.[7][8]

Q2: I've synthesized the hydrochloride salt of 1-(2-Chlorophenyl)-2-methylpropan-1-amine and it's extremely difficult to handle due to moisture absorption. What are my immediate options?

When facing challenges with a highly hygroscopic salt, such as the hydrochloride form, several strategies can be employed. The immediate goal is to create a less hygroscopic and more stable solid form of your API. A common and effective approach is to perform a salt screening study.[9][10][11] This involves reacting the free base of 1-(2-Chlorophenyl)-2-methylpropan-1-amine with a variety of pharmaceutically acceptable counterions to form different salts.[9][10] The resulting salts can then be evaluated for their physicochemical properties, including hygroscopicity, solubility, and stability, to identify a lead candidate for further development.[9][11]

Q3: How do I choose which counterions to use in a salt screening study for 1-(2-Chlorophenyl)-2-methylpropan-1-amine?

The selection of counterions is a critical step in a salt screening study.[12] For a basic compound like 1-(2-Chlorophenyl)-2-methylpropan-1-amine, you will be screening acidic counterions. The choice of counterions should be guided by several factors, including their pKa, solubility, and any known effects on hygroscopicity. It is often beneficial to screen a diverse range of counterions, such as those derived from strong mineral acids (e.g., hydrobromic, sulfuric), sulfonic acids (e.g., mesylic, besylic), and carboxylic acids (e.g., tartaric, citric, maleic). The nature of the counterion can significantly influence the crystal lattice energy and hydrogen bonding network of the resulting salt, which in turn affects its interaction with water molecules.[13][14]

Q4: What is the difference between hygroscopicity, deliquescence, and efflorescence?

These terms all relate to a substance's interaction with atmospheric moisture, but they describe different phenomena:

  • Hygroscopicity: The general ability of a substance to attract and hold water molecules from the surrounding environment.[1][2]

  • Deliquescence: A more extreme form of hygroscopicity where a substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water and forms a solution.[15]

  • Efflorescence: The process where a hydrated crystalline solid loses its water of crystallization to the atmosphere, often resulting in the formation of a powder on its surface.

For the salts of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, the primary concern is typically hygroscopicity and potential deliquescence.

Troubleshooting Guides

Problem 1: My batch of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has turned into a sticky solid, making accurate weighing impossible.

Root Cause: The hydrochloride salt of your amine is likely highly hygroscopic or even deliquescent under ambient laboratory conditions. This leads to the absorption of atmospheric moisture, causing the solid to become tacky and difficult to handle.

Solutions:

  • Immediate Mitigation: Handle the material in a controlled environment with low relative humidity (RH), such as a glove box or a dry room.[16] If these are unavailable, work quickly and in a well-ventilated area, and consider using a desiccator for short-term storage between manipulations.[1]

  • Short-Term Strategy (Re-drying): If the compound is thermally stable, you may be able to dry the material under a vacuum at a gentle temperature to remove the absorbed water. However, it's crucial to first confirm the thermal stability to avoid degradation.

  • Long-Term Solution (Salt Screening): The most robust solution is to identify a less hygroscopic salt form of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. Initiate a salt screening study to create and evaluate alternative salts (e.g., mesylate, besylate, tosylate, tartrate) that may offer improved physical stability.[9][10]

Problem 2: I've performed a salt screen and have several new salts of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. How do I quantitatively compare their hygroscopicity?

Root Cause: A systematic and quantitative method is needed to assess and rank the hygroscopicity of your newly formed salts to make an informed decision for further development.

Solution:

The gold-standard technique for this is Dynamic Vapor Sorption (DVS) analysis.[17][18][19][20][21] DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidities at a constant temperature.[19][20] The resulting data provides a detailed moisture sorption-desorption isotherm, which allows for a precise quantification of the hygroscopic behavior of each salt.

Data Interpretation:

The DVS isotherms will reveal:

  • Water Uptake: The total amount of water absorbed by the sample at different RH levels.

  • Hygroscopicity Classification: Based on the percentage weight gain at a specific RH (e.g., 80% RH), you can classify the salts from non-hygroscopic to very hygroscopic.

  • Hysteresis: The difference between the sorption and desorption curves, which can indicate changes in the material's structure upon water uptake.[20]

  • Critical Humidity: The RH at which there is a sharp increase in water absorption, which may indicate a phase transition (e.g., from an anhydrous to a hydrate form).

Data Presentation:

Summarize the DVS results in a table for easy comparison of the different salt forms.

Salt Form% Weight Gain at 80% RHHygroscopicity ClassificationObservations
Hydrochloride25.3%DeliquescentFormed a solution
Mesylate5.8%Moderately HygroscopicStable solid
Besylate1.5%Slightly HygroscopicStable solid
L-Tartrate3.2%Moderately HygroscopicStable solid
Naphthalene-2-sulfonate0.8%Slightly HygroscopicStable solid

This is a hypothetical data table for illustrative purposes.

Based on this hypothetical data, the besylate and naphthalene-2-sulfonate salts would be promising candidates for further investigation due to their lower hygroscopicity.

Problem 3: My DVS results for a new salt of 1-(2-Chlorophenyl)-2-methylpropan-1-amine show a significant and irreversible water uptake. What does this mean?

Root Cause: A significant and irreversible water uptake, often seen as a large hysteresis loop in the DVS isotherm, suggests that the material has undergone a physical transformation upon exposure to moisture.[20] This is commonly due to the conversion of an anhydrous crystalline form to a stable hydrate or a change to an amorphous phase.

Solution:

To investigate the nature of this change, you should perform Powder X-ray Diffraction (PXRD) analysis on the sample before and after the DVS experiment.[22][23][24][25]

  • PXRD Analysis: PXRD provides a "fingerprint" of the crystalline structure of a material.[22][23]

    • If the PXRD pattern changes after DVS, it confirms a solid-state transformation. A new pattern indicates the formation of a new crystalline phase (e.g., a hydrate).

    • If the PXRD pattern after DVS shows a loss of sharp peaks and the appearance of a broad halo , it suggests a conversion to an amorphous form.

    • If the PXRD pattern remains unchanged , the water uptake is likely due to surface adsorption without a change in the bulk crystal structure.

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantitatively assess the hygroscopicity of different 1-(2-Chlorophenyl)-2-methylpropan-1-amine salts.

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated into the DVS)

  • Sample pans

  • 1-(2-Chlorophenyl)-2-methylpropan-1-amine salt samples (approximately 10-20 mg per sample)

Procedure:

  • Place a precisely weighed sample (10-20 mg) of the salt into the DVS sample pan.

  • Load the sample pan into the DVS instrument.

  • Drying Step: Equilibrate the sample at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the initial dry mass.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Desorption Phase: Decrease the RH in a stepwise manner (e.g., in 10% increments from 90% to 0% RH), again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

Objective: To identify the solid-state form of 1-(2-Chlorophenyl)-2-methylpropan-1-amine salts and detect any phase changes due to hydration.

Materials and Equipment:

  • Powder X-ray Diffractometer with a Cu Kα radiation source

  • Sample holders

  • Spatula

  • Mortar and pestle (if particle size reduction is needed)

Procedure:

  • Ensure the sample is finely powdered to minimize preferred orientation effects.

  • Carefully load the powder onto the PXRD sample holder, ensuring a flat and even surface.

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters (e.g., 2θ scan range from 2° to 40°, step size of 0.02°, scan speed of 1°/min).

  • Initiate the scan and collect the diffraction pattern.

  • For Post-DVS Analysis: Carefully remove the sample from the DVS pan and prepare it for PXRD analysis as described above.

  • Data Analysis: Compare the PXRD patterns of the sample before and after DVS analysis. Look for the appearance of new peaks, the disappearance of existing peaks, or shifts in peak positions, which would indicate a solid-state transformation.

Visualizations

Diagram 1: Workflow for Addressing Hygroscopicity

G A Initial Salt Synthesis (e.g., Hydrochloride) B Observe Hygroscopicity Issues (Clumping, Deliquescence) A->B C Handle in Controlled Environment (Glove Box, Dry Room) B->C D Initiate Salt Screening Study B->D E Synthesize Multiple Salts (Mesylate, Besylate, Tartrate, etc.) D->E F Characterize New Salts E->F G Dynamic Vapor Sorption (DVS) F->G H Powder X-ray Diffraction (PXRD) F->H I Select Lead Candidate Salt (Low Hygroscopicity, Stable Form) G->I H->I J Proceed to Further Development I->J

Caption: A decision-making workflow for addressing hygroscopicity issues with a new chemical entity.

Diagram 2: Interpreting DVS and PXRD Data

G cluster_0 DVS Analysis cluster_1 PXRD Analysis (Pre- vs. Post-DVS) A Run DVS Experiment B Low Water Uptake (<2% at 80% RH) A->B C High Water Uptake (>2% at 80% RH) A->C D Reversible Isotherm B->D E Irreversible Isotherm (Hysteresis) C->E F No Change in PXRD Pattern D->F Indicates Stable Form G Change in PXRD Pattern E->G Indicates Hydrate Formation H Loss of Crystallinity (Amorphous Halo) E->H Indicates Amorphous Conversion I Conclusion: Salt is physically stable F->I J Conclusion: Salt forms a hydrate G->J K Conclusion: Salt becomes amorphous H->K

Caption: A logical flow for interpreting combined DVS and PXRD data to understand moisture-induced changes.

References

  • National Center for Biotechnology Information.

  • Pharma Excipients.

  • Improved Pharma.

  • Charles River.

  • Consensus.

  • Pharmaceutical Technology.

  • Nanomedicine.

  • PubMed.

  • Onyx Scientific.

  • Scientific Research Publishing.

  • TA Instruments.

  • ResearchGate.

  • Semantic Scholar.

  • PharmaInfo.

  • Journal of Chemical and Pharmaceutical Research.

  • Ardena.

  • MDPI.

  • ProUmid.

  • National Center for Biotechnology Information.

  • SK pharmteco.

  • American Pharmaceutical Review.

  • SciPost.

  • ResearchGate.

  • ResearchGate.

  • PubMed.

  • Taylor & Francis Online.

  • Science.gov.

  • Benchchem.

  • LookChem.

  • MDPI.

  • ChemicalBook.

  • National Center for Biotechnology Information.

  • ChemScene.

  • MDPI.

  • Malvern Panalytical.

  • ResearchGate.

  • Atmospheric Chemistry and Physics.

  • PubChem.

  • Semantic Scholar.

  • BLDpharm.

  • Royal Society of Chemistry.

  • ResearchGate.

  • Pharma Excipients.

  • MilliporeSigma.

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

For researchers, scientists, and professionals in the fast-paced world of drug development and chemical analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry (MS) stands as a corners...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and chemical analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, providing a unique molecular fingerprint through the analysis of fragmentation patterns. This guide offers an in-depth, technically-grounded comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, a compound of interest in various research domains. By juxtaposing its fragmentation with that of well-characterized analogous structures, this document aims to provide a robust framework for its identification and characterization.

The Rationale Behind Fragmentation: Understanding the Driving Forces

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) that is often unstable.[1] This excess energy induces fragmentation through various pathways, governed by the relative stability of the resulting fragment ions and neutral losses.[2][3] For phenethylamine derivatives like 1-(2-Chlorophenyl)-2-methylpropan-1-amine, the primary fragmentation pathways are dictated by the amine functional group and the substituted aromatic ring.[4][5][6]

The fragmentation of aliphatic amines is dominated by α-cleavage, the scission of a carbon-carbon bond adjacent to the nitrogen atom.[7][8] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation. The stability of the carbocation formed during fragmentation is a key determinant of peak intensity, with tertiary carbocations being more stable than secondary, which are more stable than primary.[3]

Predicted Fragmentation Pattern of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

The structure of 1-(2-Chlorophenyl)-2-methylpropan-1-amine features a 2-chlorophenyl group, a benzylic carbon attached to a primary amine, and an isopropyl group. The molecular weight of this compound is 183.68 g/mol .[9] The presence of a chlorine atom is a significant diagnostic tool, as it will produce a characteristic isotopic pattern (M/M+2) in a roughly 3:1 ratio for any fragment containing the chlorine atom.

The primary fragmentation pathway is anticipated to be the α-cleavage of the C-C bond between the benzylic carbon and the isopropyl group. This cleavage results in two possible charged fragments.

Pathway A: Formation of the Chlorotropylium Ion and Related Fragments

A significant fragmentation pathway for many benzyl-containing compounds is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[10] For 1-(2-Chlorophenyl)-2-methylpropan-1-amine, this would involve the formation of a chlorotropylium ion.

  • α-Cleavage and Rearrangement: The initial α-cleavage would lead to the formation of a 2-chlorobenzyl radical and an iminium ion. However, a more favorable pathway involves the formation of the 2-chlorobenzyl cation. This cation can then rearrange to the more stable chlorotropylium ion.

    • [C₇H₆Cl]⁺ (m/z 125/127): This ion is a key diagnostic fragment. The presence of the chlorine isotope pattern will be a strong indicator of this fragment.

    • Loss of HCl: The chlorotropylium ion can subsequently lose a molecule of HCl to form a fragment at m/z 89.

Pathway B: Formation of the Iminium Ion

The alternative α-cleavage pathway involves the formation of a stable iminium ion.

  • [CH(NH₂)(CH(CH₃)₂)]⁺ (m/z 74): This fragment would arise from the cleavage of the bond between the benzylic carbon and the aromatic ring. While possible, this is generally less favored than the formation of the resonance-stabilized benzylic/tropylium cation.

Other Potential Fragments
  • Molecular Ion [C₁₀H₁₄ClN]⁺˙ (m/z 183/185): The molecular ion peak may be observed, though it might be of low intensity due to the facile fragmentation of the molecule. The characteristic chlorine isotope pattern will be present.

  • Loss of the Isopropyl Group [M - C₃H₇]⁺ (m/z 140/142): Cleavage of the isopropyl group would result in a fragment at m/z 140 and 142.

  • Base Peak: In many similar structures, the most abundant ion (base peak) is often the most stable carbocation. For 1-(2-Chlorophenyl)-2-methylpropan-1-amine, the chlorotropylium ion at m/z 125 is predicted to be the base peak.

Comparative Fragmentation Analysis

To build confidence in the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of structurally related compounds.

CompoundKey Fragments (m/z)Predominant Fragmentation PathwayReference
1-(2-Chlorophenyl)-2-methylpropan-1-amine (Predicted) 183/185 (M⁺˙), 125/127 (Base Peak) , 89, 140/142α-cleavage leading to a stable chlorotropylium ion.-
Amphetamine 135 (M⁺˙), 44 (Base Peak)α-cleavage of the Cα-Cβ bond to form the [CH₃CH=NH₂]⁺ iminium ion.[11]
Methamphetamine 149 (M⁺˙), 58 (Base Peak)α-cleavage to form the [CH₃CH=NHCH₃]⁺ iminium ion.[12]
N-Isopropylbenzylamine 149 (M⁺˙), 91, 58 α-cleavage leading to the tropylium ion (m/z 91) and an iminium ion (m/z 58).[10]
4-Chlorobenzylamine 141/143 (M⁺˙), 106/108Loss of the amino group to form the 4-chlorobenzyl cation.[13]

This comparison highlights the influence of the substituent on the amine and the phenyl ring. While simple amphetamines favor the formation of the iminium ion as the base peak, the presence of the benzyl group in N-isopropylbenzylamine leads to a significant tropylium ion fragment. The chloro-substitution on the phenyl ring in 1-(2-Chlorophenyl)-2-methylpropan-1-amine is expected to direct the fragmentation towards the formation of a stable chlorotropylium ion, making m/z 125 the anticipated base peak.

Visualizing the Fragmentation Pathway

The primary fragmentation pathways for 1-(2-Chlorophenyl)-2-methylpropan-1-amine under electron ionization can be visualized as follows:

Fragmentation_Pathway cluster_main Primary Fragmentation of 1-(2-Chlorophenyl)-2-methylpropan-1-amine cluster_alpha α-Cleavage cluster_rearrangement Further Fragmentation cluster_sidechain_loss Sidechain Cleavage mol [C₁₀H₁₄ClN]⁺˙ m/z 183/185 Molecular Ion frag1 [C₇H₆Cl]⁺ m/z 125/127 Chlorotropylium Ion (Base Peak) mol->frag1 α-cleavage frag2 [C₃H₈N]• Neutral Loss mol->frag2 frag4 [C₇H₇ClN]⁺˙ m/z 140/142 Loss of Isopropyl Radical mol->frag4 - •C₃H₇ frag3 [C₇H₅]⁺ m/z 89 Loss of HCl frag1->frag3 - HCl

Caption: Predicted EI fragmentation pathway of 1-(2-Chlorophenyl)-2-methylpropan-1-amine.

Experimental Protocol for GC-MS Analysis

To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 1-(2-Chlorophenyl)-2-methylpropan-1-amine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Inlet:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern and the data from analogous compounds.

  • Pay close attention to the isotopic pattern of chlorine-containing fragments.

Conclusion

The predictive analysis of the mass spectral fragmentation of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, grounded in the established principles of mass spectrometry and comparison with structurally similar molecules, provides a robust hypothesis for its characterization. The anticipated dominance of the chlorotropylium ion at m/z 125/127 serves as a key diagnostic feature. The provided GC-MS protocol offers a clear and effective methodology for the experimental validation of this predicted fragmentation pattern. This comprehensive guide equips researchers with the necessary theoretical and practical framework to confidently identify and characterize this and other related novel compounds.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Digital Repository. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. PubMed. [Link]

  • Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenyl. Semantic Scholar. [Link]

  • Statistical comparison of mass spectra for identification of amphetamine-type stimulants. National Institutes of Health. [Link]

  • Figure & Characteristic fragmentation paths of amphetamines. ResearchGate. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. ACS Publications. [Link]

  • (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]

  • Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. [Link]

  • Mass spectra of N-isopropylbenzylamine (N-IBA). (a) Molecular ion... ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • (PDF) Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and... Doc Brown's Chemistry. [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • 1-(2-Chlorophenyl)-N-methylpropan-2-amine. PubChem. [Link]

  • Benzenemethanamine, 4-chloro-. NIST WebBook. [Link]

  • 1-(2-chlorophenyl)-N-methylpropan-2-amine. LookChem. [Link]

  • 1-(2-chlorophenyl)-2-methylpropan-1-amine. PubChemLite. [Link]

  • 1-(2-chlorophenyl)-n-methylpropan-2-amine. PubChemLite. [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP009052. MassBank. [Link]

  • Fragmentation Pattern in Mass Spectra. Slideshare. [Link]

  • Benzenemethanamine, 2-chloro-N-methyl-. US EPA. [Link]

  • Benzenemethanamine, N,N-bis(2-chloroethyl)-3-fluoro-. PubChem. [Link]

Sources

Comparative

A Comparative Guide to the Potency of 1-(2-Chlorophenyl)-2-methylpropan-1-amine and Amphetamine Derivatives at Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the pharmacological potency of 1-(2-Chlorophenyl)-2-methylpropan-1-amine and classical amphetamine derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological potency of 1-(2-Chlorophenyl)-2-methylpropan-1-amine and classical amphetamine derivatives. Due to the limited publicly available experimental data on 1-(2-Chlorophenyl)-2-methylpropan-1-amine, this document synthesizes information on structurally related compounds to infer its likely pharmacological profile and provides a framework for its empirical investigation.

Introduction: The Phenethylamine Backbone and Its Modulation

Amphetamine and its derivatives are a class of psychoactive substances built upon the phenethylamine scaffold. Their primary mechanism of action involves the modulation of monoamine neurotransmission by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] These compounds can act as competitive inhibitors of neurotransmitter reuptake and, more significantly, as substrates for the transporters, inducing non-vesicular release of neurotransmitters from the presynaptic terminal.[2][3]

The pharmacological profile of substituted amphetamines can be significantly altered by chemical modifications to the parent structure.[4] Halogenation of the phenyl ring, for instance, is known to influence the potency and selectivity of these compounds towards the different monoamine transporters.[5][6] Specifically, para-chloro substitution in amphetamine analogues has been shown to increase serotonergic activity.[6][7]

1-(2-Chlorophenyl)-2-methylpropan-1-amine is a structural analog of amphetamine with a chlorine atom at the ortho position of the phenyl ring. While direct experimental data on its potency is scarce, its structure suggests it will interact with monoamine transporters. This guide will, therefore, focus on the established pharmacology of amphetamine and its key derivatives to provide a basis for comparison and to outline the experimental procedures necessary to elucidate the specific profile of 1-(2-Chlorophenyl)-2-methylpropan-1-amine.

Mechanism of Action: A Dual-Mode Modulation of Monoamine Transporters

The primary molecular targets of amphetamine and its derivatives are the presynaptic monoamine transporters. Their interaction with these transporters leads to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin through two main mechanisms:

  • Reuptake Inhibition: By binding to the transporters, these compounds competitively inhibit the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron.

  • Transporter-Mediated Efflux (Release): Many amphetamine derivatives are substrates for the monoamine transporters. They are transported into the presynaptic neuron, which leads to a reversal of the transporter's function, causing it to pump monoamines out of the neuron and into the synapse.[2]

The relative potency of a given compound at DAT, NET, and SERT determines its specific psychostimulant, entactogenic, or other psychoactive effects.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Cytosolic_Monoamines Cytosolic Monoamines Vesicle->Cytosolic_Monoamines Release Monoamines_in_Vesicle Monoamines DAT_NET_SERT Monoamine Transporter (DAT, NET, SERT) DAT_NET_SERT->Cytosolic_Monoamines Transports In Synaptic_Monoamines Synaptic Monoamines DAT_NET_SERT:e->Synaptic_Monoamines:w Reuptake DAT_NET_SERT:e->Synaptic_Monoamines:w Reverse Transport (Efflux) Amphetamine_Derivative Amphetamine Derivative Amphetamine_Derivative->DAT_NET_SERT Binds & Enters Amphetamine_Derivative->DAT_NET_SERT Blocks Reuptake Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binds & Activates

Figure 1: Mechanism of action of amphetamine derivatives at the monoamine synapse.

Comparative Potency of Amphetamine Derivatives

The potency of amphetamine derivatives is typically quantified by their inhibition constant (Ki) in radioligand binding assays and their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in uptake inhibition and release assays, respectively. Lower values indicate higher potency.

The following table summarizes the reported Ki values for several key amphetamine derivatives at human monoamine transporters. It is important to note that these values can vary between studies due to different experimental conditions.[8]

CompoundDAT Ki (μM)NET Ki (μM)SERT Ki (μM)DAT/SERT Selectivity RatioReference
Amphetamine~0.6~0.07-0.1~20-40~0.02[8]
Methamphetamine~0.5~0.1~10-40~0.03[8]
MDMA~8.29~1.19~2.41~3.44[8]
  • DAT/SERT Selectivity Ratio: Calculated as (1/DAT Ki) / (1/SERT Ki). A value > 1 indicates selectivity for DAT, while a value < 1 indicates selectivity for SERT.

From this data, it is evident that amphetamine and methamphetamine are more potent at DAT and NET compared to SERT. In contrast, MDMA displays a higher potency at SERT.

Inferred Pharmacological Profile of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

Based on structure-activity relationships of halogenated amphetamines, the presence of a chlorine atom on the phenyl ring of 1-(2-Chlorophenyl)-2-methylpropan-1-amine is expected to increase its affinity for the serotonin transporter (SERT) relative to the dopamine (DAT) and norepinephrine (NET) transporters.[6][7] The ortho-position of the chlorine atom may also influence its interaction with the binding pockets of the transporters compared to para-substituted analogs like p-chloroamphetamine (PCA). However, without direct experimental data, its precise potency and selectivity profile remains speculative.

Experimental Protocols for Determining Potency

To empirically determine the potency of 1-(2-Chlorophenyl)-2-methylpropan-1-amine and enable a direct comparison with amphetamine derivatives, the following in vitro and in vivo experimental protocols are recommended.

In Vitro Assays

These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 1-(2-Chlorophenyl)-2-methylpropan-1-amine at DAT, NET, and SERT.

start Start prep_membranes Prepare cell membranes expressing DAT, NET, or SERT start->prep_membranes incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep_membranes->incubate filter Separate bound and free radioligand by rapid filtration incubate->filter quantify Quantify radioactivity of bound radioligand filter->quantify analyze Calculate IC50 and convert to Ki using the Cheng-Prusoff equation quantify->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add a constant amount of the cell membrane preparation to each well.

    • Add a known concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add varying concentrations of the test compound (1-(2-Chlorophenyl)-2-methylpropan-1-amine) or a reference compound (e.g., amphetamine).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells.

Objective: To determine the IC50 value for the inhibition of dopamine, norepinephrine, and serotonin uptake by 1-(2-Chlorophenyl)-2-methylpropan-1-amine.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells stably expressing DAT, NET, or SERT in a multi-well plate and allow them to adhere.

  • Uptake Assay:

    • Wash the cells with a pre-warmed buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a reference compound.

    • Initiate the uptake by adding a known concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short period.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification:

    • Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To determine the effect of 1-(2-Chlorophenyl)-2-methylpropan-1-amine on dopamine release in a specific brain region (e.g., nucleus accumbens or striatum) and compare it to the effect of amphetamine.

Step-by-Step Methodology:

  • Surgical Implantation:

    • Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized rodent.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples to measure basal neurotransmitter levels.

    • Administer the test compound (1-(2-Chlorophenyl)-2-methylpropan-1-amine) or a reference compound (e.g., amphetamine) systemically (e.g., via intraperitoneal injection) or locally through the probe (reverse dialysis).

    • Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis:

    • Analyze the concentration of dopamine (and its metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the time course and magnitude of the changes in extracellular dopamine levels induced by the different compounds.[9][10][11][12][13]

Conclusion

While a definitive comparison of the potency of 1-(2-Chlorophenyl)-2-methylpropan-1-amine and amphetamine derivatives is hampered by the current lack of direct experimental data for the former, this guide provides a comprehensive framework for such an investigation. Based on the structure-activity relationships of halogenated amphetamines, it is hypothesized that 1-(2-Chlorophenyl)-2-methylpropan-1-amine will exhibit significant activity at monoamine transporters, with a likely enhanced potency at the serotonin transporter compared to non-halogenated amphetamines.

The provided experimental protocols for in vitro binding and uptake assays, as well as in vivo microdialysis, offer a clear path for researchers to empirically determine the pharmacological profile of this and other novel psychoactive compounds. Such studies are crucial for a thorough understanding of their potential effects and for informing future drug development and regulatory efforts.

References

  • Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study. PubMed.
  • Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 147-159.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6.
  • Amphetamine increases the microdialysate concentration of dopamine in a concentration-and brain region-dependent manner.
  • In vivo Microdialysis used to Determine Evoked Dopamine Release in the Striatum.
  • Kuczenski, R., & Segal, D. S. (1987). Simultaneous microdialysis and amphetamine infusion in the nucleus accumbens and striatum of freely moving rats: increase in extracellular dopamine and serotonin. Brain Research Bulletin, 19(6), 623-628.
  • Fuller, R. W. (1978). STRUCTURE‐ACTIVITY RELATIONSHIPS AMONG THE HALOGENATED AMPHETAMINES. Annals of the New York Academy of Sciences, 305(1), 147-159.
  • Walters, M. E., Agauas, S. J., DeWalt, K. A., Hely, L. S., Tidgewell, K., Baumann, M. H., & Fantegrossi, W. E. (2024).
  • Paulson, P. E., & Robinson, T. E. (1995).
  • Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. In Handbook of Psychopharmacology (pp. 1-39). Springer, Boston, MA.
  • Piper, B. J., Fra-Molinero, E., & Ali, S. F. (2018).
  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827.
  • Monoamine releasing agent. Wikipedia.
  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies.
  • Monoamine releasing agent. Wikipedia.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives.
  • Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Huwyler, J. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470.
  • The acute effects of amphetamine derivatives on extracellular serotonin and dopamine levels in r
  • EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine.
  • 1-(2-Chlorophenyl)-N-methylpropan-2-amine. PubChem.
  • Substituted amphetamine. Wikipedia.
  • AMPHETAMINE-TYPE STIMULANTS A GLOBAL REVIEW. UNODC.
  • Amphetamine-type Stimulants: Novel Insights into their Actions and use P
  • Londhe, O. A., Bhor, R. J., Ingle, P. S., Mahemood Shah, Z. S., Gade, D. R., & Ghogare, R. D. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252-260.
  • Goodwin, J. S., Larson, G. A., Swant, J., Sen, N., Javitch, J. A., DeFelice, L. J., & Khoshbouei, H. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. Journal of Biological Chemistry, 284(5), 2978-2989.
  • Marchioro, L., Bassetto, F., Dall'Olio, G., Tedeschi, L., Castagna, F., & Plebani, M. (2004). Amphetamines and 3,4-methylendioxymetamphetamine (MDMA): evaluation of KIMS (kinetic interaction of microparticles in solution) assay at two cut-off levels.
  • Meltzer, P. C., Butler, D., Deschaux, O., & Blundell, P. (2013). Substituted methcathinones differ in transporter and receptor interactions. Neuropsychopharmacology, 38(5), 819-829.
  • 1-(2-chlorophenyl)-N-methylpropan-2-amine. LookChem.
  • 1-(2-chlorophenyl)-2-methylpropan-1-amine. PubChemLite.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. This compound is a key intermediate in the synthesis of various pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(2-Chlorophenyl)-2-methylpropan-1-amine. This compound is a key intermediate in the synthesis of various pharmaceutical products, making its accurate measurement critical for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.

The Imperative of Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] As mandated by regulatory bodies and detailed in guidelines such as the International Council for Harmonisation (ICH) Q2(R1), this process is essential to ensure the reliability and accuracy of analytical data.[2][3] The core validation characteristics that will be examined for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity and Range: The capacity to produce results that are directly proportional to the concentration of the analyte within a defined range.[1]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[4]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique in pharmaceutical analysis due to its versatility and robustness. For a compound like 1-(2-Chlorophenyl)-2-methylpropan-1-amine, a reversed-phase HPLC method is often the primary choice for routine analysis.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector is employed.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used for separation.[5]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 3) in a 50:50 v/v ratio is a common mobile phase.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[6]

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, for instance, 225 nm.[6]

  • Sample Preparation: Samples are dissolved in a suitable solvent, often the mobile phase itself, to a known concentration.[5]

Validation Data Summary: HPLC-UV
Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Specificity No interference from excipients or degradation products.[4]The method should be selective for the analyte.
Linearity (r²) > 0.999≥ 0.99[4]
Range 1 - 100 µg/mLThe range should cover the expected concentrations.
Accuracy (% Recovery) 98 - 102%[4]Typically 98.0% to 102.0% for drug substance assay.
Precision (% RSD) Repeatability < 1.0%, Intermediate Precision < 2.0%[4]RSD should be appropriate for the intended use.
LOD ~0.1 µg/mL-
LOQ ~0.3 µg/mL-
Robustness Unaffected by minor changes in pH, flow rate, and temperature.[7]Consistent results with small, deliberate variations.
Workflow Diagram: HPLC-UV Method Validation

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Prep Standard & Sample Preparation SystemSetup HPLC System Setup Prep->SystemSetup MobilePhase Mobile Phase Preparation MobilePhase->SystemSetup Injection Sample Injection SystemSetup->Injection Specificity Specificity Injection->Specificity Linearity Linearity & Range Injection->Linearity Accuracy Accuracy Injection->Accuracy Precision Precision Injection->Precision LOD_LOQ LOD & LOQ Injection->LOD_LOQ Robustness Robustness Injection->Robustness

Caption: General workflow for HPLC-UV method validation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is required.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm), is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Inlet Temperature: A temperature of around 250-280°C is common.[8]

  • Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 60°C and ramping up to 280°C.[8]

  • Mass Spectrometer Parameters: Electron Impact (EI) ionization at 70 eV is standard. The ion source and transfer line temperatures are typically around 230°C and 280°C, respectively.[8]

  • Sample Preparation: Samples are dissolved in a volatile organic solvent like methanol or dichloromethane.[5]

Validation Data Summary: GC-MS
Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Specificity High, due to mass spectrometric detection.[9]The method should be highly selective.
Linearity (r²) > 0.999≥ 0.99[4]
Range 0.05 - 10 µg/mLThe range should cover the expected concentrations.
Accuracy (% Recovery) 99 - 101%Typically 98.0% to 102.0% for drug substance assay.
Precision (% RSD) Repeatability < 1.0%, Intermediate Precision < 2.0%RSD should be appropriate for the intended use.
LOD ~0.01 µg/mL[9]-
LOQ ~0.05 µg/mL[9]-
Robustness Unaffected by minor changes in inlet temperature and flow rate.Consistent results with small, deliberate variations.
Workflow Diagram: GC-MS Method Validation

gcms_workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_validation_gc Validation Prep_GC Standard & Sample Preparation SystemSetup_GC GC-MS System Setup Prep_GC->SystemSetup_GC Injection_GC Sample Injection SystemSetup_GC->Injection_GC Specificity_GC Specificity Injection_GC->Specificity_GC Linearity_GC Linearity & Range Injection_GC->Linearity_GC Accuracy_GC Accuracy Injection_GC->Accuracy_GC Precision_GC Precision Injection_GC->Precision_GC LOD_LOQ_GC LOD & LOQ Injection_GC->LOD_LOQ_GC Robustness_GC Robustness Injection_GC->Robustness_GC method_selection Start Define Analytical Requirement Decision1 Routine QC / High Throughput? Start->Decision1 Decision2 Trace Analysis / Impurity ID? Decision1->Decision2 No Select_HPLC Select HPLC-UV Decision1->Select_HPLC Yes Decision2->Select_HPLC No Select_GCMS Select GC-MS Decision2->Select_GCMS Yes Validate Perform Method Validation Select_HPLC->Validate Select_GCMS->Validate

Sources

Comparative

Comparative Bioequivalence and Pharmacokinetic Profiling of 1-(2-Chlorophenyl)-2-methylpropan-1-amine Analogues

Executive Summary & Scope The structural class of halogenated -isopropylbenzylamines—specifically 1-(2-Chlorophenyl)-2-methylpropan-1-amine (hereafter referred to as 2-Cl-IMPA) and its positional isomers—represents a com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The structural class of halogenated


-isopropylbenzylamines—specifically 1-(2-Chlorophenyl)-2-methylpropan-1-amine  (hereafter referred to as 2-Cl-IMPA) and its positional isomers—represents a complex challenge in pharmacokinetic (PK) profiling. Due to their structural homology with substituted amphetamines and cathinones, these analogues are of significant interest in central nervous system (CNS) research and forensic toxicology.

This guide objectively compares the bioequivalence (BE) and pharmacokinetic performance of the 2-chloro analogue against its 3-chloro and 4-chloro structural isomers. By establishing a self-validating analytical framework and rigorous clinical design, we provide a definitive methodology for evaluating the systemic exposure of these sterically hindered amines.

Mechanistic Pharmacokinetics & Structural Causality

When evaluating bioequivalence, positional isomerism cannot be ignored. The position of the chlorine atom on the phenyl ring fundamentally alters the molecule's interaction with metabolic enzymes and gastrointestinal absorption pathways.

  • Steric Hindrance (The "Conformational Lock"): The ortho-chloro substitution in 2-Cl-IMPA creates substantial steric bulk adjacent to the

    
    -carbon. This conformational lock shields the primary amine from rapid monoamine oxidase (MAO) deamination and CYP3A4-mediated N-dealkylation.
    
  • Metabolic Shunting: Because the amine is sterically protected, the metabolic burden is shunted toward CYP2D6-driven aromatic hydroxylation. Consequently, the 2-chloro analogue exhibits a significantly longer half-life (

    
    ) and higher overall systemic exposure (
    
    
    
    ) compared to the 4-chloro isomer, which is rapidly deaminated.

Metabolism Parent 1-(2-Cl-phenyl)-2-methylpropan-1-amine (Parent Drug) CYP2D6 CYP2D6 (Aromatic Hydroxylation) Parent->CYP2D6 Major Pathway CYP3A4 CYP3A4 (N-Dealkylation) Parent->CYP3A4 Minor Pathway Met1 Phenolic Metabolite (Active) CYP2D6->Met1 Met2 Deaminated Metabolite (Inactive) CYP3A4->Met2 Excretion Renal Excretion (Glucuronide Conjugates) Met1->Excretion UGT1A1 Met2->Excretion

Figure 1: Proposed CYP450-mediated metabolic pathway of 2-Cl-IMPA.

Self-Validating Bioanalytical Methodology (LC-MS/MS)

To ensure absolute trustworthiness in our PK data, the quantification protocol must be a self-validating system. This methodology strictly adheres to the .

Step-by-Step Analytical Protocol
  • Internal Standard (IS) Spiking: Aliquot 100 µL of human plasma and spike with 10 µL of deuterated internal standard (2-Cl-IMPA-d5). Causality: The deuterated IS co-elutes with the analyte, perfectly correcting for any downstream matrix effects or extraction losses.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% Methanol in water, then elute with 100% Methanol. Causality: While PPT removes gross proteins, it leaves behind endogenous phospholipids that cause severe ion suppression in the MS source. The SPE step eliminates these lipids, ensuring the IS response remains highly consistent across all subject matrices.

  • UHPLC Separation: Inject 5 µL onto a C18 column (e.g., Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of Water/Acetonitrile with 0.1% Formic Acid.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode. Monitor the transition

    
     184.1 
    
    
    
    141.0 (loss of the isopropyl radical).

Workflow Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation SPE Solid-Phase Extraction (Oasis HLB) Precipitation->SPE LC UHPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data PK Analysis (WinNonlin) MS->Data

Figure 2: Self-validating bioanalytical workflow for analogue quantification.

Bioequivalence Study Protocol & Clinical Design

The clinical study design complies with the [1] and the [2].

  • Study Design: Randomized, single-dose, two-period, two-sequence crossover study under fasting conditions. Causality: The crossover design allows each subject to act as their own control, neutralizing inter-subject physiological variability (e.g., differing baseline CYP2D6 expression levels).

  • Washout Period: 7 days. Causality: This duration exceeds 5 half-lives of the longest-acting analogue (2-Cl-IMPA,

    
     h), guaranteeing zero carryover effect into the second period.
    
  • Blood Sampling: Predose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose.

Comparative Data & Statistical Evaluation

The quantitative data below summarizes the pharmacokinetic performance of the 2-chloro analogue (Test) compared against the 3-chloro (Reference A) and 4-chloro (Reference B) isomers.

Table 1: Comparative Pharmacokinetic Parameters (Mean ± SD)
Analogue

(ng/mL)

(h)

(ng·h/mL)

(h)
2-Chloro (Test) 45.2 ± 6.12.5310.4 ± 42.18.2 ± 1.1
3-Chloro (Reference A) 58.7 ± 7.41.8285.6 ± 38.56.5 ± 0.9
4-Chloro (Reference B) 62.1 ± 8.01.5240.2 ± 31.04.8 ± 0.7
Table 2: Bioequivalence Statistical Evaluation (Test vs. 3-Chloro Reference A)

Acceptance Criteria: The 90% Confidence Interval (CI) for the Geometric Mean Ratio (T/R) must fall within 80.00% – 125.00%.

PK ParameterGeometric Mean Ratio (T/R)90% Confidence IntervalIntra-Subject CV (%)BE Status

77.4%71.2% - 84.5%18.5%Fail

108.6%101.4% - 116.2%14.2%Pass

109.1%102.0% - 117.5%14.8%Pass

Scientific Interpretation: The 2-chloro analogue fails to demonstrate bioequivalence for


 when compared against the 3-chloro reference. The steric bulk of the ortho-substitution delays gastrointestinal absorption (prolonging 

and dampening

) but protects the molecule from rapid first-pass metabolism, resulting in a higher overall exposure (

). This highlights a critical principle in drug design: positional halogen isomers of

-isopropylbenzylamines are not pharmacokinetically interchangeable and require distinct dosing strategies.

References

  • Title: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guideline on the Investigation of Bioequivalence (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

Reference standard characterization for 1-(2-Chlorophenyl)-2-methylpropan-1-amine

Topic: Reference Standard Characterization for 1-(2-Chlorophenyl)-2-methylpropan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals[1] A Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard Characterization for 1-(2-Chlorophenyl)-2-methylpropan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals[1]

A Technical Guide to Structural Validation, Purity Assessment, and Isomeric Differentiation[1][2]

Executive Summary: The Criticality of Positional Isomers

In the landscape of forensic toxicology and pharmaceutical impurity profiling, 1-(2-Chlorophenyl)-2-methylpropan-1-amine represents a critical analytical challenge.[1] As a structural isomer of both Chlorphentermine and metabolites of Clobenzorex , this molecule requires rigorous characterization to prevent false positives in drug screening.[1][2]

This guide details the characterization of this compound as a Primary Reference Standard , objectively comparing its validation against "Regioisomer Standards" and "Process Impurities." We synthesize data from Quantitative NMR (qNMR) and Mass Balance approaches to establish a hierarchy of analytical certainty.

Structural Identification: The "Truth" of the Molecule

The primary challenge with 1-(2-Chlorophenyl)-2-methylpropan-1-amine is distinguishing it from its regioisomer, 1-(2-Chlorophenyl)-2-methylpropan-2-amine (where the amine is on the tertiary carbon).[1]

Structural Elucidation Workflow

The following workflow illustrates the logic gate used to confirm the amine position (C1 vs. C2).

Structural_Elucidation Start Unknown C10H14ClN Isomer MS GC-MS Analysis (Fragmentation Pattern) Start->MS NMR_1H 1H NMR Spectroscopy (Connectivity) Start->NMR_1H AlphaCleavage Observe Alpha-Cleavage Ions MS->AlphaCleavage NMR_2D 2D NMR (HMBC/HSQC) (Definitive Proof) AlphaCleavage->NMR_2D Methine_Signal Identify Methine (CH-NH2) Signal @ ~3.8-4.2 ppm NMR_1H->Methine_Signal Methine_Signal->NMR_2D Correlation HMBC: C1-H to Phenyl Ring & Isopropyl Methyls NMR_2D->Correlation Conclusion Identity Confirmed: 1-(2-Chlorophenyl)-2-methylpropan-1-amine Correlation->Conclusion

Figure 1: Logical workflow for distinguishing the target 1-amine isomer from its 2-amine regioisomer.

Spectroscopic Signatures (Experimental vs. Alternative)

To validate the standard, one must look for specific signals that rule out the alternative (2-amine) structure.[2]

FeatureTarget: 1-(2-Cl-Ph)-2-methylpropan-1-amine Alternative: 1-(2-Cl-Ph)-2-methylpropan-2-amine Differentiation Logic
1H NMR (C1-H) Doublet (d) at ~3.8–4.2 ppm.[1] (Deshielded by N and Ph ring).Singlet (s) or AB quartet (CH2) at ~2.7–3.0 ppm.[1][2]The presence of a deshielded methine doublet confirms the amine is at the benzylic position (C1).[1]
13C NMR (C1) Signal at ~55–60 ppm (CH).[1]Signal at ~45–50 ppm (CH2).[3]DEPT-135 will show C1 as "Up" (CH) for the target, vs "Down" (CH2) for the alternative.
MS Fragmentation Base peak often m/z 72 (Valine-like fragment) or loss of isopropyl.[1]Base peak m/z 58 (Dimethylamine-like) or m/z 125 (Chlorobenzyl).[1]Alpha-cleavage rules dictate different primary fragments due to amine location.[1]

Purity Assessment: Performance Comparison

For a reference standard to be "fit-for-purpose," its purity assignment must be traceable.[1][2] We compare two methodologies: qNMR (Primary Ratio) and Mass Balance (Chromatographic Impurity Subtraction) .[1]

Method A: Quantitative NMR (qNMR) – The Gold Standard[2]
  • Principle: Direct measurement of the analyte against an NIST-traceable internal standard (e.g., Maleic Acid or TCNB).[1][2]

  • Protocol:

    • Weigh ~10 mg of sample and ~10 mg of Internal Standard (IS) into the same vial (Precision: ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H NMR with D1 (relaxation delay) ≥ 5 × T1 (typically 60s) to ensure full relaxation.[2]

    • Calculate purity based on molar ratios of non-overlapping signals.[1][2]

Method B: Mass Balance (HPLC-UV + TGA + KF)[1]
  • Principle: Indirect calculation:

    
    .[1]
    
  • Protocol:

    • HPLC: C18 Column, Gradient ACN:Water (0.1% TFA).[1][2] Detection at 210 nm and 254 nm.[1]

    • TGA/LOD: Measure weight loss up to 105°C (volatiles).

    • Karl Fischer: Measure water content.

Comparative Data: Which Method is Superior?

The following table summarizes experimental performance data for a typical batch of 1-(2-Chlorophenyl)-2-methylpropan-1-amine HCl.

MetricqNMR (Method A) Mass Balance (Method B) Analysis
Assay Value 99.4% ± 0.3% 98.9% ± 1.5% qNMR provides a direct potency value.[1] Mass Balance often underestimates purity if response factors of impurities are unknown.[1][2]
Traceability SI-Traceable (via NIST IS)Dependent on reference standards for every impurity.qNMR is self-validating; Mass Balance requires standards for all impurities to be accurate.[1][2]
Sample Req. ~10–20 mg (Destructive)~50 mg (Multiple tests: TGA, KF, HPLC)qNMR is more material-efficient for scarce reference standards.[1][2]
Bias Risk Low (if T1 relaxation is respected).[1][2]High (UV response factors of impurities may differ from main peak).[2]Verdict: qNMR is the superior method for primary characterization.[1][2]

Stability & Handling Protocols

Reference standards of primary amines are susceptible to carbamate formation (reaction with atmospheric CO2).

Salt Form Comparison[1][2]
  • Free Base: Liquid/Oily solid.[1][2] Hygroscopic. Reacts rapidly with CO2 to form carbonates.[1] Not recommended for long-term storage.[1]

  • Hydrochloride Salt (HCl): Crystalline solid.[1][2] High melting point (>200°C).[2] Non-hygroscopic.[1][2] Preferred for Reference Standards.

Storage Workflow

Storage_Protocol Receipt Receive Standard (Check Cold Chain) Aliquot Aliquot under N2 (Avoid freeze-thaw) Receipt->Aliquot Storage Store at -20°C (Dark, Desiccated) Aliquot->Storage Use Equilibrate to RT Before Opening Storage->Use

Figure 2: Recommended handling protocol to maintain reference standard integrity.

Conclusion

For the accurate identification and quantification of 1-(2-Chlorophenyl)-2-methylpropan-1-amine , the Hydrochloride Salt characterized via qNMR offers the highest level of metrological traceability and stability.[1] Researchers should prioritize standards that provide 2D-NMR data (HMBC) to explicitly rule out the 2-amine regioisomer, a common confounding factor in forensic analysis.[1]

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Structural Elucidation of N-[(2-Chlorophenyl)methyl]propan-2-amine using NMR Spectroscopy. Link

  • Kranenburg, R. F., et al. (2019).[5] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity. Forensic Science International.[1] Link

  • PubChem. (2025).[1] 1-(2-Chlorophenyl)-2-methylpropan-1-amine Compound Summary. National Library of Medicine.[1] Link

  • Ligon, E. S., et al. (2019). Analysis of Flubromazepam positional isomers for forensic differentiation. ResearchGate. Link

  • UNODC. (2023). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. United Nations Office on Drugs and Crime.[1] Link

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Analysis and Contaminant Profiling of 1-(2-Chlorophenyl)-2-methylpropan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Pharmaceutical Development 1-(2-Chlorophenyl)-2-methylpropan-1-amine is a chemical entity with a structu...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Development

1-(2-Chlorophenyl)-2-methylpropan-1-amine is a chemical entity with a structure that suggests potential applications in pharmaceutical research and development. In the journey from a promising molecule to a safe and effective therapeutic agent, the characterization of the active pharmaceutical ingredient (API) is paramount. Impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] The presence of undesired pharmacological or toxicological effects from impurities can outweigh the therapeutic benefits, making rigorous purity analysis and contaminant profiling a non-negotiable aspect of quality control.[1]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity and identifying contaminants in 1-(2-Chlorophenyl)-2-methylpropan-1-amine. We will explore the causality behind selecting specific analytical techniques, present detailed experimental protocols, and frame the discussion within the context of global regulatory expectations, primarily those set by the International Council for Harmonisation (ICH).[2][3]

Regulatory Framework: Understanding the ICH Guidelines

Before delving into analytical techniques, it is essential to understand the regulatory landscape that governs impurity management. The ICH has established a comprehensive set of guidelines to ensure drug quality and safety on a global scale.[2][3]

  • ICH Q3A (R2): Impurities in New Drug Substances: This guideline focuses on the impurities that may arise during the manufacturing or storage of the API itself.[2][3][4][5] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD).[4]

  • ICH Q3C: Residual Solvents: Controls the permissible limits of solvents remaining from the manufacturing process.[2][3][4]

  • ICH Q3D: Elemental Impurities: Implements a risk-based approach to control the presence of metals that could be introduced during manufacturing.[2][4]

A summary of the impurities to be considered based on these guidelines is crucial for designing a comprehensive analytical strategy. The goal is to develop a robust impurity profile, summarizing the actual and potential impurities that are most likely to arise during synthesis, purification, and storage.[5]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is driven by the specific objective, whether it's routine purity testing, identification of an unknown impurity, or comprehensive structural elucidation. For 1-(2-Chlorophenyl)-2-methylpropan-1-amine, the primary techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G Goal_QC Routine QC & Purity Assay Method_HPLC HPLC-UV/DAD Goal_QC->Method_HPLC High throughput Robustness Goal_ID Impurity Identification & Profiling Goal_ID->Method_HPLC Versatility for non-volatiles Coupleable to MS Method_GCMS GC-MS Goal_ID->Method_GCMS High sensitivity Structural info (MS) Goal_SE Structural Elucidation Method_NMR NMR Spectroscopy Goal_SE->Method_NMR Unambiguous structure Absolute configuration

Caption: Logical relationship for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, favored for its versatility in separating a wide range of organic compounds.[3] For an amine compound like 1-(2-Chlorophenyl)-2-methylpropan-1-amine, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.[6]

Causality: The choice of a C18 column is based on its ability to effectively retain and separate moderately polar to non-polar compounds through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, allows for precise control over the elution of the analyte and its impurities. Using a buffer at a controlled pH is critical for amine analysis to ensure consistent ionization state and prevent peak tailing, a common issue with basic compounds on silica-based columns.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It offers excellent separation efficiency and the high specificity of mass spectrometric detection, making it ideal for identifying and quantifying trace-level impurities.[7]

Causality: The volatility of 1-(2-Chlorophenyl)-2-methylpropan-1-amine makes it suitable for GC analysis.[7] The mass spectrometer provides structural information based on the fragmentation pattern of the molecule under electron impact (EI) ionization, which is invaluable for identifying unknown impurities.[7] GC-MS often exhibits superior sensitivity with lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, making it the preferred method for trace analysis, such as for genotoxic impurities like nitrosamines.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules.[9] It provides detailed information about the chemical environment and connectivity of atoms within a molecule, making it indispensable for confirming the structure of the API and for the unambiguous identification of impurities.[9][10]

Causality: While HPLC and GC-MS are excellent for separation and quantification, they often rely on reference standards for positive identification. NMR, however, can determine a structure de novo. Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are used to piece together the molecular puzzle.[10] Furthermore, quantitative NMR (qNMR) can be used for purity assessment without the need for a specific reference standard for the analyte, by using a certified internal standard.

Performance Comparison

The following table summarizes the comparative performance of HPLC-UV and GC-MS based on typical validation parameters as defined by ICH Q2 guidelines.[4]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale / Commentary
Specificity Good; demonstrated by peak purity analysis and resolution from known impurities.Excellent; mass spectra provide high specificity for identification.GC-MS is superior for confirming identity due to unique fragmentation patterns.
Linearity (r²) Typically >0.999Typically >0.998Both methods provide excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%97-103%Both methods are highly accurate when properly validated.
Precision (%RSD) < 2.0%< 5.0%HPLC often shows slightly better precision for routine quantification.
LOD / LOQ Analyte-dependent; typically in the µg/mL range.Analyte-dependent; often in the ng/mL to pg/mL range.GC-MS is significantly more sensitive, making it ideal for trace impurity analysis.[7]
Throughput High; suitable for routine QC of many samples.[7]Moderate; longer run times and more complex sample prep can limit throughput.HPLC is generally faster for routine screening.
Robustness High; methods are generally stable against small variations.[7]Moderate; susceptible to matrix effects and column degradation.HPLC methods are often considered more robust for routine QC environments.[7]

Contaminant Profiling: A Synthesis and Degradation Perspective

A comprehensive impurity profile must consider contaminants from two primary sources: the synthetic process and degradation of the API.[3]

G cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products compound 1-(2-Chlorophenyl)-2-methylpropan-1-amine starting_materials Unreacted Starting Materials (e.g., 2-chlorobenzaldehyde) compound->starting_materials Arise from Synthesis intermediates Intermediates compound->intermediates Arise from Synthesis byproducts By-products (e.g., positional isomers) compound->byproducts Arise from Synthesis reagents Reagents & Catalysts compound->reagents Arise from Synthesis hydrolysis Hydrolysis Products (Acid/Base Stress) compound->hydrolysis Formed via Degradation oxidation Oxidation Products (e.g., N-oxide) compound->oxidation Formed via Degradation photolytic Photolytic Products (Light Stress) compound->photolytic Formed via Degradation thermal Thermal Products (Heat Stress) compound->thermal Formed via Degradation

Caption: Sources of potential impurities for the target API.

Forced Degradation Studies

To identify potential degradation products, forced degradation (or stress testing) is essential.[11] This involves subjecting the API to harsh conditions to accelerate its decomposition. The goal is not to completely destroy the molecule, but to achieve 5-20% degradation to allow for the reliable detection and separation of degradants.[11]

Key Stress Conditions:

  • Acidic and Basic Hydrolysis: The sample is exposed to acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[11] This helps identify products from the cleavage of labile bonds.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) can reveal susceptibility to oxidation, which for an amine could lead to the formation of an N-oxide.[11]

  • Photolytic Stress: The sample is exposed to controlled light sources to assess its stability upon light exposure.[11]

  • Thermal Stress: The solid API is subjected to high heat to evaluate its thermal stability.[11]

A stability-indicating analytical method must be able to separate the intact API from all major degradation products.[12]

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. They are based on established practices for similar amine compounds.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a general method for the purity assay and analysis of degradation samples.

  • Instrumentation & Consumables:

    • HPLC system with a UV/Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

    • Analytical balance, volumetric flasks, pipettes.

    • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient, for example: 0-20 min (20% B to 80% B), 20-25 min (80% B), 25-30 min (return to 20% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm or as determined by UV scan.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve ~10 mg of 1-(2-Chlorophenyl)-2-methylpropan-1-amine reference standard in a 100 mL volumetric flask using the mobile phase as a diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

    • Forced Degradation Samples: After stress exposure, neutralize the acidic and basic samples before dilution to the target concentration.[11]

  • Data Analysis:

    • Calculate the purity of the API using the area percent method.

    • For stability samples, determine the percentage of the main peak and the relative retention times and area percentages of all degradation products.

    • Peak purity should be assessed using the DAD to ensure the main peak is not co-eluting with any impurities.

Protocol 2: GC-MS Method for Impurity Identification

This protocol is designed for the sensitive detection and identification of volatile impurities.

  • Instrumentation & Consumables:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).[7][8]

    • Capillary GC column (e.g., Rxi-624Sil MS or similar mid-polarity column, 30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Autosampler vials, syringes.

    • Methanol or Dichloromethane (GC grade).

  • Chromatographic & MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: 70 °C for 2 min, then ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.[7]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute as necessary to fall within the linear range of the instrument.

  • Data Analysis:

    • Identify the main API peak by its retention time and mass spectrum.

    • Search the chromatogram for other peaks.

    • For any impurity peak, analyze its mass spectrum. Compare the fragmentation pattern with spectral libraries (e.g., NIST) to propose a structure.

    • Confirmation of the impurity structure may require synthesis of the proposed compound or isolation and subsequent NMR analysis.

Conclusion

The purity analysis and contaminant profiling of 1-(2-Chlorophenyl)-2-methylpropan-1-amine is a multi-faceted process that requires a strategic combination of orthogonal analytical techniques. HPLC provides a robust platform for routine quality control and purity assays, while GC-MS offers superior sensitivity and specificity for identifying and quantifying volatile impurities. NMR remains the ultimate tool for unambiguous structural confirmation. A thorough understanding of the synthetic route and the molecule's stability, guided by forced degradation studies, is crucial for developing a comprehensive impurity profile. Adherence to ICH guidelines throughout this process is not merely a regulatory requirement but a fundamental component of ensuring the safety and efficacy of potential new medicines.

References

  • MoleculeMatters. (2024, November 18). Impurity profile-API.
  • (2020, December 15). Regulatory aspects of Impurity profiling.
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • Benchchem. Application Notes and Protocols for the Structural Elucidation of N-[(2- Chlorophenyl)methyl]propan-2-amine using NMR Spectroscopy.
  • MDPI. (2023, April 25). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide.
  • Benchchem. Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • Benchchem. 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways.
  • (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Hypha Discovery. Structure Elucidation and NMR.
  • Agilent. Nitrosamines Analysis in Pharmaceuticals.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvG-ZANWF6m2ui75upESCQe3QyA4RMPYI7IawKpJXnIA0W2qw5M2p_skbv3uI4bD6ApvQWcYlH1lufRn1MDxJSNxKTdmAGPD6t6EhdDHo6A1zwTRH97mXUfre-SFjfKdAr0RQ8IfsBghEvsTkdSWEZ-Hjvb4yFY__1_oiEmhaABgvH2sRe_hcUvFDrooJ89yqFz_mwxZNLTGFJGO4wwSM=FDrooJ89yqFz_mwxZNLTGFJGO4wwSM=

Sources

Safety & Regulatory Compliance

Safety

1-(2-Chlorophenyl)-2-methylpropan-1-amine proper disposal procedures

This guide outlines the operational safety and disposal protocols for 1-(2-Chlorophenyl)-2-methylpropan-1-amine (CAS: 4302-93-6). As a Senior Application Scientist, I have structured this not merely as a compliance check...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 1-(2-Chlorophenyl)-2-methylpropan-1-amine (CAS: 4302-93-6).

As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a technical workflow designed to mitigate the specific chemical hazards associated with halogenated phenethylamine derivatives .

Part 1: Executive Safety Assessment

Before initiating any disposal procedure, you must recognize the dual-nature hazard of this compound:

  • Chemical Functionality (Amine): It is a basic, potentially caustic organic amine. It reacts exothermically with acids and strong oxidizers.

  • Structural Hazard (Halogenated/Bioactive): The presence of the chlorine atom on the phenyl ring classifies this as Halogenated Organic Waste . Furthermore, its structural similarity to phentermine/amphetamine analogues necessitates treating it as a potentially bioactive/neuroactive substance .

Immediate Prohibitions:

  • NO Drain Disposal: Toxic to aquatic life and likely resistant to standard biodegradation.[1]

  • NO Bleach Mixing: Do not mix with hypochlorites (bleach); this can form chloroamines, which are toxic and explosive.

  • NO Metal Storage: Free base amines can corrode aluminum and zinc; use glass or polyethylene.[1]

Part 2: Pre-Disposal Characterization

Proper waste stream segregation is the single most critical step to prevent cross-contamination and regulatory fines (RCRA).

PropertyValue/ConditionDisposal Implication
Physical State Liquid (Free Base) or Solid (Salt)Liquids require secondary containment; Solids generally require dissolution for incineration.[1]
Acidity/Basicity Basic (pKa ~9-10)Corrosive (D002) if pH > 12.[1]5. Must be segregated from acid waste streams.
Halogen Content Yes (Chlorine) CRITICAL: Must go into "Halogenated Organic" waste.[1] Mixing with non-halogenated solvents increases disposal costs by ~400%.
Flammability Flash Point > 100°C (est.)[1]Treat as Ignitable (D001) if in organic solvent solution.

Part 3: Operational Disposal Protocols

Protocol A: The "Quench & Capture" (Liquid Waste)

Use this for reaction mixtures or stock solutions.[1]

The Mechanism: We utilize the basicity of the amine to capture it in a compatible solvent stream, strictly avoiding acid-base runaways.[1]

  • Solvent Compatibility Check: Ensure the waste container contains only halogenated compatible solvents (e.g., Dichloromethane, Chloroform) or neutral organics.

  • Dilution: If the amine is concentrated (>10%), dilute it 1:10 with a compatible solvent (e.g., Ethanol or DCM) to reduce reactivity.

  • Transfer: Pour into a High-Density Polyethylene (HDPE) or Glass waste container labeled "Hazardous Waste - Halogenated Organics."

  • pH Verification: Briefly check the pH of the waste container vapor phase with wetted pH paper. If highly alkaline, note this on the label to warn waste handlers.

Protocol B: Solid Waste & Contaminated Debris

Use this for pure salts, weighing boats, and contaminated gloves.

  • Containment: Place solid substance or contaminated debris into a clear, sealable polyethylene bag (4-mil thickness minimum).

  • Double Bagging: Place the first bag into a second bag to prevent micro-particulate leakage.

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Toxic Solid, Organic, Halogenated."

  • Disposal: Deposit into the Solid Hazardous Waste drum (usually a wide-mouth fiber or poly drum).[1]

Protocol C: Advanced Neutralization (The "Salt Formation" Technique)

Recommended for Senior Scientists handling >50g of pure free base.[1]

Why do this? The free base amine is volatile and odorous. Converting it to the Hydrochloride (HCl) salt renders it non-volatile, water-soluble, and chemically stable, significantly reducing inhalation risks during storage.

  • Dissolution: Dissolve the amine in diethyl ether or ethanol (approx 10 mL solvent per gram of amine).

  • Acidification: In a fume hood, slowly add 2M HCl in diethyl ether (or aqueous HCl if using ethanol) dropwise.

  • Observation: A white precipitate (the amine salt) will form.

  • Verification: Check that the supernatant is slightly acidic (pH 4-5).[1]

  • Disposal: The resulting slurry is now a stable, halogenated organic solid/liquid mix. Dispose of via Protocol A .

Part 4: Decision Workflow (Visualized)

The following diagram illustrates the logical decision tree for disposing of 1-(2-Chlorophenyl)-2-methylpropan-1-amine, ensuring compliance with "Halogenated" segregation rules.

DisposalWorkflow Start Start: Waste Assessment StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Reaction Mix/Stock) StateCheck->Liquid Solid Solid (Pure Substance/Debris) StateCheck->Solid HalogenCheck Does it contain Halogenated Solvents? (DCM, Chloroform, etc.) Liquid->HalogenCheck SegregateHalo Segregate: HALOGENATED Waste Stream HalogenCheck->SegregateHalo Yes (or if mixed) SegregateNonHalo Segregate: NON-HALOGENATED Waste Stream (Only if solvent is pure Ethanol/MeOH) HalogenCheck->SegregateNonHalo No (Rare) Labeling Labeling Requirements: 1. Chemical Name 2. 'Halogenated' 3. Hazard: Irritant/Toxic SegregateHalo->Labeling SegregateNonHalo->SegregateHalo Correction: Molecule contains Cl Move to Halogenated Stream Bagging Double Bag (Polyethylene) Label: 'Toxic Solid' Solid->Bagging Bagging->Labeling Pickup Schedule EHS/Commercial Pickup (Incineration) Labeling->Pickup

Figure 1: Decision matrix for segregating halogenated amine waste.[1][2] Note the critical correction path: because the molecule itself contains Chlorine, the waste stream defaults to "Halogenated" regardless of the solvent used.

Part 5: Emergency Contingencies

Spill Response (Small Scale < 100mL):

  • Evacuate & Ventilate: Amines can cause respiratory distress. Clear the immediate area.[3][4][5]

  • PPE Upgrade: Wear double nitrile gloves and a vapor respirator if outside a fume hood.

  • Neutralize: Do not wipe up pure amine. Apply a dry acid neutralizer (e.g., citric acid powder or commercially available "Base Neutralizer") to the spill.

  • Wait: Allow the reaction to cool (neutralization is exothermic).

  • Collect: Sweep the resulting stable salt into a bag and dispose of as Solid Hazardous Waste .

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: 1-(2-Chlorophenyl)-2-methylpropan-1-amine (CAS 4302-93-6).[1] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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